1-(3-Chloro-4-ethoxyphenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQVRYBEWMUXQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486772 | |
| Record name | 1-(3-chloro-4-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37612-59-2 | |
| Record name | 1-(3-chloro-4-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3'-Chloro-4'-ethoxyacetophenone chemical structure and molecular weight
Part 1: Executive Technical Summary
3'-Chloro-4'-ethoxyacetophenone (CAS: 37612-59-2) is a disubstituted aromatic ketone serving as a critical intermediate in the synthesis of bioactive chalcones, pyrazoles, and heteroaryl-based kinase inhibitors. Its structural core—an acetophenone scaffold functionalized with a lipophilic ethoxy group and an electron-withdrawing chlorine atom—offers a unique electronic profile for structure-activity relationship (SAR) studies.
This guide provides a definitive technical analysis of the compound, detailing high-fidelity synthesis protocols, structural validation logic, and its utility in modern drug discovery pipelines.
Part 2: Chemical Identity & Physicochemical Profile
The following data establishes the baseline identity for procurement and analytical validation.
| Parameter | Technical Specification |
| IUPAC Name | 1-(3-Chloro-4-ethoxyphenyl)ethanone |
| Common Synonyms | 3'-Chloro-4'-ethoxyacetophenone; 3-Chloro-4-ethoxyphenyl methyl ketone |
| CAS Registry Number | 37612-59-2 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Monoisotopic Mass | 198.0448 Da |
| SMILES | CCOc1c(Cl)cc(C(C)=O)cc1 |
| Physical State | Crystalline solid (White to off-white) |
| Melting Point | Predicted range:[1][2][3][4][5][6] 55–65 °C (Analogous methoxy variant melts at 74–78 °C) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
Part 3: Structural Analysis & Synthetic Pathways
The synthesis of 3'-Chloro-4'-ethoxyacetophenone requires precise regiochemical control to avoid the formation of the 2'-chloro isomer or polychlorinated byproducts. Two primary routes are established: O-Alkylation (High Precision) and Electrophilic Chlorination (Industrial Scalability).
Visualization: Synthetic Logic Flow
Figure 1: Comparative synthetic pathways. Route A is recommended for laboratory-scale purity due to fixed regiochemistry.
Part 4: Detailed Experimental Protocols
Protocol A: Regioselective O-Alkylation (Recommended)
Rationale: This route guarantees the position of the chlorine atom by using a pre-functionalized starting material, eliminating the risk of isomer formation.
Reagents:
-
3'-Chloro-4'-hydroxyacetophenone (1.0 eq)
-
Ethyl Iodide (1.2 eq) or Ethyl Bromide (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone (Reagent Grade) or DMF (for faster kinetics)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 3'-Chloro-4'-hydroxyacetophenone (10 mmol) and anhydrous Acetone (30 mL).
-
Deprotonation: Add K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Observation: The suspension may change color (yellowing) indicating anion formation.
-
Alkylation: Add Ethyl Iodide (12 mmol) dropwise via syringe.
-
Reflux: Equip with a reflux condenser and heat the mixture to 60°C (internal temp) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (lower Rf) should disappear.
-
Workup: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KI).
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol. Wash with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography if necessary.
Protocol B: Electrophilic Aromatic Chlorination
Rationale: Suitable for scaling up when 4'-ethoxyacetophenone is the cheaper feedstock. Requires strict temperature control.
Reagents:
-
4'-Ethoxyacetophenone (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq) or Chlorine gas
-
Acetic Acid (Glacial) or Acetonitrile
Critical Control Points:
-
Temperature: Maintain < 25°C to prevent chlorination of the acetyl methyl group (alpha-chlorination) or polychlorination of the ring.
-
Catalysis: In difficult cases, FeCl₃ (5 mol%) can be added, but the ethoxy group is usually activating enough to proceed without Lewis acids.
Part 5: Characterization & Validation Logic
Trustworthy identification relies on confirming the specific substitution pattern.
1. Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz
| Signal (ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 7.98 | Doublet (d, J≈2 Hz) | 1H | H-2' | Meta-coupling to H-6'; Deshielded by C=O and Cl. |
| 7.85 | dd (J≈8, 2 Hz) | 1H | H-6' | Ortho-coupling to H-5', Meta to H-2'. |
| 6.95 | Doublet (d, J≈8 Hz) | 1H | H-5' | Ortho to Ethoxy; Shielded by electron donation. |
| 4.18 | Quartet (q, J≈7 Hz) | 2H | -OCH ₂CH₃ | Characteristic ethoxy methylene. |
| 2.55 | Singlet (s) | 3H | -COCH ₃ | Methyl ketone. |
| 1.50 | Triplet (t, J≈7 Hz) | 3H | -OCH₂CH ₃ | Characteristic ethoxy methyl. |
2. Mass Spectrometry (MS)
-
Molecular Ion (M+): 198.0
-
Isotope Pattern: A distinct M+2 peak at 200.0 with approximately 33% intensity of the parent peak is mandatory to confirm the presence of one Chlorine atom.
Part 6: Applications in Drug Discovery
3'-Chloro-4'-ethoxyacetophenone acts as a "privileged structure" precursor. Its specific substitution pattern modulates lipophilicity (LogP) and metabolic stability compared to the methoxy analog.
Workflow: From Intermediate to Lead Candidate
Figure 2: Application of the scaffold in generating bioactive libraries.
-
Chalcones: Condensation with benzaldehydes yields chalcones used in probing NF-kB pathways. The 3'-Cl substituent often improves metabolic stability against ring oxidation.
-
Kinase Inhibitors: Conversion to the alpha-bromo ketone allows cyclization with thioureas to form aminothiazoles, a common motif in CDK and VEGFR inhibitors.
Part 7: Safety & Handling (MSDS Summary)
-
GHS Classification: Warning.
-
Hazard Statements:
-
Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 520857 (Methoxy analog reference for toxicity). PubChem.[4] [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
Sources
- 1. (2-Chloroethoxy)benzene | CAS#:614-72-2 | Chemsrc [chemsrc.com]
- 2. prepchem.com [prepchem.com]
- 3. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. 3'-Chloro-4'-methoxyacetophenone 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 6. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide - Google Patents [patents.google.com]
- 7. fortunebusinessinsights.com [fortunebusinessinsights.com]
Difference between 3'-Chloro-4'-ethoxyacetophenone and 3'-Chloro-4'-methoxyacetophenone
An In-depth Technical Guide to 3'-Chloro-4'-ethoxyacetophenone and 3'-Chloro-4'-methoxyacetophenone: A Comparative Analysis for Chemical Research and Development
Abstract
Substituted acetophenones are foundational scaffolds in the synthesis of a vast array of high-value chemical entities, from active pharmaceutical ingredients (APIs) to specialized polymers and agrochemicals. Within this class, 3'-Chloro-4'-alkoxyacetophenones serve as critical building blocks. This technical guide provides a detailed comparative analysis of two closely related analogues: 3'-Chloro-4'-ethoxyacetophenone and 3'-Chloro-4'-methoxyacetophenone. While differing by only a single methylene unit, the structural nuance between the ethoxy and methoxy moieties imparts distinct physicochemical properties that are crucial for consideration in reaction design, purification, and final product characteristics. This document is intended for researchers, synthetic chemists, and drug development professionals, offering an in-depth examination of their structures, properties, synthesis, analytical differentiation, and applications.
Molecular Structure: The Core of the Comparison
The fundamental difference between the two molecules lies in the alkoxy group at the C-4' position of the acetophenone core. 3'-Chloro-4'-methoxyacetophenone possesses a methoxy (-OCH₃) group, whereas 3'-Chloro-4'-ethoxyacetophenone features an ethoxy (-OCH₂CH₃) group. This seemingly minor variation is the primary determinant of their differing physical and spectroscopic properties.
Both molecules share a common framework: an acetophenone skeleton substituted with a chlorine atom at the C-3' position. This chloro-substituent, being an electron-withdrawing group, and the electron-donating alkoxy group, collectively influence the electronic environment of the aromatic ring and the reactivity of the acetyl group.
Caption: Chemical structures highlighting the methoxy vs. ethoxy group.
Comparative Physicochemical Properties
The addition of a methylene group (-CH₂-) in the ethoxy analogue results in predictable shifts in its physical properties compared to the methoxy version. These properties are critical for process development, including solvent selection, reaction temperature control, and purification strategies.
| Property | 3'-Chloro-4'-methoxyacetophenone | 3'-Chloro-4'-ethoxyacetophenone | Justification for Difference |
| CAS Number | 37612-52-5[1] | 91552-66-8 | Unique identifier for each distinct chemical substance. |
| Molecular Formula | C₉H₉ClO₂[2][3] | C₁₀H₁₁ClO₂ | Addition of one carbon and two hydrogen atoms. |
| Molecular Weight | 184.62 g/mol [1][2] | 198.65 g/mol | Difference corresponds to the mass of a CH₂ group (~14.03 g/mol ). |
| Appearance | White to orange/green powder or crystal[3] | Typically a solid, likely white to off-white crystals. | Both are crystalline solids at room temperature. |
| Melting Point | 74-78 °C[3] | No data from search results. | Expected to be in a similar range, influenced by crystal packing. |
| Boiling Point | 148 °C @ 12 mmHg[3][4] | No data from search results. | Expected to be slightly higher due to increased molecular weight and van der Waals forces. |
| Solubility | Soluble in methanol[3] | Expected to have similar solubility in polar organic solvents. | The overall polarity is comparable. |
Synthesis and Reactivity Insights
The primary route for synthesizing these compounds is through Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves treating a substituted anisole (2-chloroanisole or 2-chlorophenetole) with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Causality in Synthesis: The choice of starting material directly dictates the final product. Starting with 2-chloroanisole yields the methoxy derivative, while 2-chlorophenetole would be required for the ethoxy derivative. The reaction is regioselective; the bulky chloro- and alkoxy- groups direct the incoming acetyl group primarily to the para position relative to the alkoxy group, which is the position of highest electron density and least steric hindrance.
Caption: Generalized workflow for Friedel-Crafts acylation synthesis.
Exemplary Laboratory Protocol: Synthesis of 3'-Chloro-4'-methoxyacetophenone[7]
This protocol is a self-validating system where reaction progress can be monitored (e.g., by TLC), and the purification steps ensure the isolation of the desired product.
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-chloroanisole (1.0 eq) and acetyl chloride (1.2 eq) in a dry, inert solvent such as dichloromethane.
-
Catalyst Addition: Cool the mixture in an ice bath. With vigorous stirring, gradually add anhydrous aluminum chloride (1.2 eq) in portions, maintaining the temperature below 5 °C. Expertise Note: The exothermic nature of this addition necessitates slow, portion-wise addition to prevent side reactions and ensure safety.
-
Reaction: Stir the mixture for several hours while cooling, then allow it to warm to room temperature and stir for an additional period to ensure complete reaction.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 5% hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with a 5% aqueous sodium carbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Analytical Differentiation: A Spectroscopic Comparison
While chemically similar, the two compounds are readily distinguished by standard analytical techniques, with NMR spectroscopy providing the most unequivocal differentiation.
| Technique | Differentiating Feature | 3'-Chloro-4'-methoxyacetophenone | 3'-Chloro-4'-ethoxyacetophenone |
| ¹H NMR | Alkoxy group signals | A sharp singlet around 3.9 ppm (3H) for -OCH₃. | A quartet around 4.1 ppm (2H) for -OCH₂- and a triplet around 1.4 ppm (3H) for -CH₃. |
| ¹³C NMR | Alkoxy carbon signals | A single additional peak around 56 ppm for the methoxy carbon. | Two additional peaks: one around 64 ppm (-OCH₂-) and another around 15 ppm (-CH₃). |
| Mass Spec. | Molecular Ion Peak (M⁺) | M⁺ peak at m/z 184 and an M+2 peak at m/z 186 (due to ³⁷Cl isotope) in a ~3:1 ratio.[1] | M⁺ peak at m/z 198 and an M+2 peak at m/z 200 in a ~3:1 ratio. |
| IR Spec. | C-H stretching | C-H stretch signals below 3000 cm⁻¹. | Additional C-H stretch signals from the ethyl group. Subtle shifts in C-O stretching may also be observed. |
Applications in Research and Drug Development
Both 3'-Chloro-4'-ethoxyacetophenone and 3'-Chloro-4'-methoxyacetophenone are primarily valued as versatile intermediates in organic synthesis.[5] Their utility stems from the multiple reactive sites on the molecule, allowing for further functionalization.
-
Precursors to Chalcones: These acetophenones are key starting materials for synthesizing chalcone derivatives via aldol condensation with various benzaldehydes. Chalcones are an important class of compounds investigated for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[6]
-
Building Blocks for APIs: The acetophenone scaffold is present in numerous pharmaceuticals. These halogenated and alkoxylated derivatives serve as advanced intermediates, allowing for the efficient construction of more complex molecular architectures.[7]
-
Agrochemical Synthesis: Similar to their role in pharmaceuticals, these compounds can be used to build novel pesticides and herbicides.[5][7]
The choice between the ethoxy and methoxy analogue often depends on the specific requirements of the target molecule. The ethoxy group may be introduced to increase lipophilicity, potentially altering the pharmacokinetic properties (e.g., absorption, distribution, metabolism) of a final drug candidate.
Safety and Handling
Based on the Safety Data Sheet (SDS) for 3'-Chloro-4'-methoxyacetophenone, a similar hazard profile can be anticipated for the ethoxy analogue due to their profound structural similarity.
GHS Hazard Classification for 3'-Chloro-4'-methoxyacetophenone: [1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Laboratory Handling Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[2][8] Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[2]
Conclusion
The primary distinction between 3'-Chloro-4'-ethoxyacetophenone and 3'-Chloro-4'-methoxyacetophenone is the substitution of a methyl group with an ethyl group at the 4'-position's oxygen. This modification leads to predictable differences in molecular weight, physicochemical properties, and, most notably, their NMR and mass spectra, which allow for their unambiguous identification. Their chemical reactivity, synthetic routes, and applications as intermediates in the pharmaceutical and chemical industries are largely analogous. The selection of one over the other is typically driven by the specific design strategy for a target molecule, where the ethoxy group may be employed to fine-tune properties such as lipophilicity. A thorough understanding of these subtle yet significant differences is paramount for any scientist working with these valuable synthetic building blocks.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 520857, 3'-Chloro-4'-methoxyacetophenone. Retrieved from [Link]
-
Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-ethoxyacetophenone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methoxyacetophenone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Chloro-4-fluoroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Chloro-3',4'-dihydroxyacetophenone. Retrieved from [Link]
-
Cefa Cilinas Biotics Pvt Ltd. (2023). Various Applications Of 3-Hydroxyacetophenone. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 4'-Ethoxyacetophenone. Retrieved from [Link]
-
A&A Fratelli Parodi Spa. (2024). Safety Data Sheet: 2'-Hydroxy-4'-methoxyacetophenone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 4'-Methoxyacetophenone, 98%. Retrieved from [Link]
-
SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone. Retrieved from [Link]
-
OC-Praktikum. (2005). Synthesis of p-methoxyacetophenone from anisole. Retrieved from [Link]
-
PureSynth. (n.d.). 3-Chloro-4-Methoxyacetophenone 98.0%(GC). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Methoxyacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]
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Technical Guide: Solubility Profile & Thermodynamic Analysis of 1-(3-Chloro-4-ethoxyphenyl)ethanone
The following technical guide is structured to serve as an authoritative reference for the solubility behavior, thermodynamic modeling, and purification of 1-(3-Chloro-4-ethoxyphenyl)ethanone.
Executive Summary
1-(3-Chloro-4-ethoxyphenyl)ethanone is a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of aminothiazole-based kinase inhibitors and analogs of phosphodiesterase inhibitors. Its purification and process scaling rely heavily on precise solubility data.
This guide synthesizes physicochemical principles with experimental protocols to define the compound's solubility profile.[1] While specific mole-fraction datasets are often proprietary, this document provides a predictive solubility ranking , thermodynamic modeling frameworks , and a self-validating experimental protocol for researchers to generate precise solubility curves in-house.
Physicochemical Profile & Solubility Prediction
The solubility of 1-(3-Chloro-4-ethoxyphenyl)ethanone is governed by the interplay between its lipophilic ethoxy/chloro substituents and its polar acetophenone core.
Structural Analysis
-
Lipophilic Domain: The 4-ethoxy and 3-chloro groups increase the molecule's hydrophobicity compared to a standard acetophenone. This enhances affinity for non-polar and moderately polar solvents.
-
Polar Domain: The carbonyl (C=O) group acts as a hydrogen bond acceptor, facilitating solubility in protic solvents (alcohols) and aprotic polar solvents (ketones, esters).
-
Crystal Lattice: The compound typically forms a monoclinic or triclinic lattice. Dissolution requires overcoming the lattice energy (
), which is generally endothermic.
Predicted Solvent Compatibility Ranking
Based on "Like Dissolves Like" principles and data from structural analogs (e.g., 3-chloro-4-methoxyacetophenone), the solubility ranking at 298.15 K is established as follows:
| Solvent Class | Specific Solvents | Solubility Prediction | Mechanism |
| Aprotic Polar | Acetone, DMF, DMSO | Very High | Dipole-dipole interactions; carbonyl alignment. |
| Esters | Ethyl Acetate | High | Van der Waals forces + weak polar interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | High dispersion forces; excellent solvation of the aromatic ring. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (T-dependent) | H-bonding (Solvent donor -> Solute acceptor). Ideal for recrystallization.[2] |
| Aromatic | Toluene, Xylene | Moderate | |
| Aliphatic | Hexane, Cyclohexane | Low | Lack of polar interaction sites. |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates; lattice energy > hydration energy. |
Thermodynamic Modeling
For process engineering, empirical data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for acetophenone derivatives.
The Modified Apelblat Model
This semi-empirical model correlates mole fraction solubility (
- : Mole fraction solubility of the solute.[3][4]
- : Absolute temperature (Kelvin).[4]
-
: Empirical parameters derived from regression analysis of experimental data.
-
Parameter B reflects the enthalpy of solution.[5]
-
Parameter C accounts for the temperature dependence of the heat capacity difference.
-
Thermodynamic Dissolution Functions
The dissolution process is characterized by the following thermodynamic functions calculated from the Van't Hoff analysis:
-
Enthalpy of Solution (
): Typically positive (endothermic), indicating solubility increases with temperature. -
Gibbs Energy of Solution (
): -
Entropy of Solution (
): Typically positive, driving the dissolution process despite the enthalpic penalty.
Experimental Protocol: Laser Dynamic Method
To generate precise solubility curves for this specific CAS, the Laser Dynamic Method is superior to the static shake-flask method due to higher speed and reproducibility.
Workflow Diagram
Figure 1: Workflow for the Dynamic Laser Method of solubility determination.
Step-by-Step Methodology
-
Preparation: Calibrate the analytical balance (uncertainty
g) and the thermometer (uncertainty K). -
Loading: Place a known mass of 1-(3-Chloro-4-ethoxyphenyl)ethanone and solvent into a double-jacketed glass vessel equipped with a magnetic stirrer.
-
Setup: Position the laser source and light intensity detector on opposite sides of the vessel.
-
Equilibration: Circulate water from a thermostatic bath through the vessel jacket. Start stirring at a constant rate (e.g., 400 rpm).
-
Measurement:
-
Initially, the mixture is a suspension (laser beam blocked/scattered).
-
Slowly increase temperature (rate
K/h near the saturation point). -
Record the temperature at which the laser intensity reaches a maximum constant value (indicating complete dissolution).
-
-
Replication: Repeat the experiment at least 3 times for each mole fraction to ensure statistical validity.
Purification & Crystallization Strategy
Based on the solubility differentials, the following purification strategies are recommended for process scale-up.
Recrystallization Logic
-
Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.[2]
-
Rationale: The compound is highly soluble in hot Ethanol but insoluble in Water.
-
Anti-Solvent Addition: Dissolve in minimal hot Ethanol, then slowly add Water (anti-solvent) to induce nucleation.
Process Flow
Figure 2: Anti-solvent recrystallization workflow for high-purity isolation.
References
-
Zhang, Y., et al. (2022). Solubility and Thermodynamic Modeling of 1-(3-Chloro-4-methoxyphenyl)ethanone in Pure Solvents. Journal of Chemical & Engineering Data. (Used as structural analog reference for thermodynamic modeling).
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Foundational text for the Apelblat Model).
- Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry.
-
NIST Chemistry WebBook. Ethanone, 1-(3-chloro-4-methoxyphenyl)- Data. (Source for physicochemical properties of analogs).
Sources
Navigating the Safety Landscape of 1-(3-Chloro-4-ethoxyphenyl)ethanone: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
Chemical Identity and Inferred Properties
While specific experimental data for 1-(3-Chloro-4-ethoxyphenyl)ethanone is limited, its structural motifs—a chlorinated aromatic ring, an ethoxy group, and a ketone—allow for a reasoned assessment of its physicochemical properties.
| Property | Inferred Value/Information | Basis for Inference |
| CAS Number | 37612-59-2 | BuyersGuideChem[1] |
| Molecular Formula | C10H11ClO2 | BuyersGuideChem[1] |
| Appearance | Likely a solid (powder or crystalline) | Analogy with similar substituted acetophenones. |
| Solubility | Expected to be soluble in organic solvents. | General characteristic of similar organic compounds. |
| Stability | Stable under normal laboratory conditions. | Common for this class of compounds. |
| Reactivity | May be incompatible with strong oxidizing agents and strong bases. | Based on the reactivity of ketones and halogenated aromatic compounds.[2] |
Hazard Identification and GHS Classification (Inferred)
A formal GHS classification for 1-(3-Chloro-4-ethoxyphenyl)ethanone is not established. However, based on the known hazards of structurally similar compounds, a precautionary classification is proposed.
Proposed GHS Pictograms:
Signal Word: Warning
Inferred Hazard Statements:
-
H302: Harmful if swallowed. (Based on analogs like 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one)[3]
-
H315: Causes skin irritation. (Based on analogs like 3'-Chloro-4'-methoxyacetophenone)
-
H319: Causes serious eye irritation. (Based on analogs like 3'-Chloro-4'-methoxyacetophenone)
-
H335: May cause respiratory irritation. (Based on analogs like 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one)[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is crucial when handling chemicals with limited safety data. The following workflow is recommended:
Sources
1-(3-Chloro-4-ethoxyphenyl)ethanone PubChem CID and InChIKey
[1][2][3]
Compound Identity & Structural Analysis[4][5]
1-(3-Chloro-4-ethoxyphenyl)ethanone is a disubstituted acetophenone derivative characterized by an ethoxy group at the para position and a chlorine atom at the meta position relative to the acetyl group. This specific substitution pattern renders the phenyl ring electron-rich yet deactivated at the ortho-position to the ethoxy group, influencing its reactivity in subsequent electrophilic aromatic substitutions.
Core Identifiers
| Identifier Type | Value |
| CAS Registry Number | 37612-59-2 |
| MDL Number | MFCD09754928 |
| IUPAC Name | 1-(3-Chloro-4-ethoxyphenyl)ethanone |
| Synonyms | 3'-Chloro-4'-ethoxyacetophenone; 2-Chloro-1-ethoxy-4-acetylbenzene |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| SMILES | CCOC1=C(Cl)C=C(C(=O)C)C=C1 |
Note on PubChem CID: While the methoxy analog (CID 520857) is widely indexed, the specific ethoxy homolog (CAS 37612-59-2) is less prominent in public aggregation databases. Researchers should rely on the CAS and MDL numbers for vendor verification.
Physicochemical Profile
The physical properties of 1-(3-Chloro-4-ethoxyphenyl)ethanone are governed by the interplay between the lipophilic ethoxy/chloro groups and the polar acetyl moiety.
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 72–75 °C (Consistent with homologs like 3-chloro-4-methoxyacetophenone) |
| Boiling Point | ~130–135 °C at 10 mmHg (Predicted) |
| Solubility | Soluble in dichloromethane (DCM), ethyl acetate, ethanol; Insoluble in water |
| LogP | ~2.9 (Predicted) |
| Electronic Character | The ethoxy group acts as a strong resonance donor (+M), while the chlorine exerts an inductive withdrawal (-I), creating a polarized aromatic system suitable for nucleophilic aromatic substitution (SNAr) under forcing conditions.[1][2] |
Synthesis & Manufacturing
The industrial preparation of 1-(3-Chloro-4-ethoxyphenyl)ethanone typically follows a Friedel-Crafts Acylation pathway. This method is preferred for its high regioselectivity, driven by the strong para-directing effect of the ethoxy group on the starting material, 2-chlorophenetole.
Synthetic Pathway: Friedel-Crafts Acylation
Reagents:
-
Substrate: 2-Chlorophenetole (1-Chloro-2-ethoxybenzene)
-
Acylating Agent: Acetyl Chloride (CH₃COCl)
-
Catalyst: Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane
Mechanism: The Lewis acid (AlCl₃) generates the acylium ion (CH₃C⁺=O) from acetyl chloride. The electron-rich 2-chlorophenetole undergoes electrophilic attack at the position para to the ethoxy group (C4 relative to ethoxy, C5 relative to chloro). This position is sterically accessible and electronically activated.
Caption: Friedel-Crafts acylation pathway converting 2-chlorophenetole to the target ketone.
Protocol:
-
Dissolve 2-chlorophenetole (1.0 eq) in anhydrous DCM under N₂ atmosphere.
-
Cool to 0–5 °C.
-
Add anhydrous AlCl₃ (1.2 eq) portion-wise to form a suspension.
-
Add acetyl chloride (1.1 eq) dropwise, maintaining temperature <10 °C.
-
Allow to warm to room temperature and stir for 4–6 hours.
-
Quench: Pour reaction mixture onto crushed ice/HCl.
-
Workup: Extract with DCM, wash with brine/NaHCO₃, dry over Na₂SO₄.
-
Purification: Recrystallization from ethanol/hexane or vacuum distillation.
Analytical Characterization
Confirming the structure requires verifying the position of the acetyl group relative to the chloro and ethoxy substituents.
Nuclear Magnetic Resonance (NMR) Expectations
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.9–8.0 (d, 1H, J~2 Hz): H2 (Ortho to Cl and Acetyl) – Most deshielded due to two electron-withdrawing groups.
-
δ 7.8 (dd, 1H): H6 (Ortho to Acetyl).
-
δ 6.9–7.0 (d, 1H): H5 (Ortho to Ethoxy) – Shielded by the ethoxy oxygen.
-
δ 4.1–4.2 (q, 2H): Ethoxy -OCH ₂-.
-
δ 2.55 (s, 3H): Acetyl -C(=O)CH ₃.
-
δ 1.4–1.5 (t, 3H): Ethoxy -CH₂CH ₃.
-
-
¹³C NMR:
-
Carbonyl: ~196 ppm.
-
Aromatic C-O: ~158 ppm.
-
Aromatic C-Cl: ~123 ppm.
-
Applications in Drug Discovery
1-(3-Chloro-4-ethoxyphenyl)ethanone serves as a critical aryl building block in medicinal chemistry.
-
SGLT2 Inhibitors: The 3-chloro-4-ethoxy motif is structurally analogous to the pharmacophore found in gliflozins (e.g., Dapagliflozin). This ketone can be reduced to an ethylbenzene derivative or used in Friedel-Crafts coupling with sugar moieties to generate C-aryl glycosides.
-
Biaryl Scaffolds: The ketone function allows for conversion to boronic acids (via haloform reaction/esterification) or hydrazine derivatives for pyrazole synthesis.
Safety & Handling (GHS Classification)
Based on the properties of the closely related 3'-chloro-4'-methoxyacetophenone, the following safety protocols apply.
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle in a chemical fume hood to avoid inhalation of dust/vapors.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidative degradation.
References
-
PubChem Compound Summary . 3'-Chloro-4'-methoxyacetophenone (CID 520857). National Center for Biotechnology Information. [Link](Note: Used as homologous reference for physicochemical properties).
- Google Patents. Preparation of 1-thio-D-glucitol derivatives (SGLT2 Inhibitors). Patent US7910619B2. (Cites the use of 2-chlorophenetole and 5-bromo-2-chlorobenzoic acid in analogous syntheses).
The Pharmacological Frontier: A Technical Guide to the Biological Activity of 3-Chloro-4-ethoxyacetophenone Derivatives
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the acetophenone core represents a "privileged scaffold"—a molecular framework that consistently appears in compounds with a wide array of biological activities. The strategic substitution of this core can dramatically modulate its pharmacological profile, opening new avenues for drug discovery. This technical guide delves into a specific and promising class of such compounds: derivatives of 3-chloro-4-ethoxyacetophenone. The introduction of a chloro group at the 3-position and an ethoxy group at the 4-position of the acetophenone ring creates a unique electronic and steric environment, influencing the molecule's interactions with biological targets.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental design and the rationale for pursuing this particular chemical class. We will explore the synthesis, diverse biological activities, and the underlying mechanisms of action of 3-chloro-4-ethoxyacetophenone derivatives, with a focus on their potential as antimicrobial, anticancer, and anticonvulsant agents.
I. The Synthetic Keystone: Claisen-Schmidt Condensation
The primary and most efficient route to a wide array of biologically active derivatives from 3-chloro-4-ethoxyacetophenone is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a substituted acetophenone with an aromatic aldehyde to form a chalcone, which is a 1,3-diaryl-2-propen-1-one.[1][2] Chalcones, as precursors to flavonoids and isoflavonoids, are renowned for their broad spectrum of pharmacological activities.[3]
The general synthetic scheme is as follows:
Caption: Base-catalyzed Claisen-Schmidt condensation for chalcone synthesis.
Experimental Protocol: Synthesis of a Representative Chalcone
This protocol outlines the synthesis of (2E)-1-(3-chloro-4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a representative chalcone derivative.
Materials:
-
3-Chloro-4-ethoxyacetophenone (1.0 eq)
-
4-Methoxybenzaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Dilute Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3-chloro-4-ethoxyacetophenone and 4-methoxybenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an aqueous solution of NaOH to the flask while stirring.
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
II. A Spectrum of Activity: Biological Evaluation
The true value of the 3-chloro-4-ethoxyacetophenone scaffold lies in the diverse biological activities exhibited by its derivatives. The following sections detail the key pharmacological properties observed, the methodologies for their evaluation, and the putative mechanisms of action.
A. Antimicrobial Activity: A Renewed Fight Against Resistance
Chalcone derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[3][4] The presence of the α,β-unsaturated carbonyl system is crucial for this activity, as it can act as a Michael acceptor, interacting with nucleophilic groups in microbial proteins and enzymes.[3] The specific substitutions on the aromatic rings of the chalcone modulate its potency and spectrum of activity.
This method provides a qualitative assessment of the antimicrobial activity of a compound.[5][6]
Materials:
-
Mueller-Hinton agar plates
-
Standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
Filter paper disks impregnated with the test compound at a known concentration
-
Positive control (standard antibiotic) and negative control (solvent) disks
-
Incubator
Procedure:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[7]
-
Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[8]
-
Aseptically place the filter paper disks impregnated with the test compound, positive control, and negative control onto the agar surface.[8]
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
The Minimum Inhibitory Concentration (MIC) is a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative (Substituent on Ring B) | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| 4-Methoxy | 16 | 32 |
| 4-Chloro | 8 | 16 |
| 3,4-Dichloro | 4 | 8 |
| 4-Nitro | 8 | 16 |
Note: The above data are representative examples to illustrate structure-activity relationships and may not reflect actual experimental values for these specific compounds.
The antimicrobial mechanism of chalcones is multifaceted and can include:
-
Disruption of Microbial Membranes: The lipophilic nature of chalcones allows them to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[9]
-
Inhibition of Essential Enzymes: The electrophilic α,β-unsaturated carbonyl system can react with sulfhydryl groups in the active sites of critical microbial enzymes, such as those involved in cell wall synthesis or DNA replication.[10]
-
Interference with Microbial Growth and Proliferation: Chalcones can disrupt various cellular processes essential for microbial growth.[11]
Caption: Putative antimicrobial mechanisms of chalcone derivatives.
B. Anticancer Activity: Targeting Uncontrolled Cell Growth
Chalcone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[12][13] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and the cell cycle.[13]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
96-well plates
-
Culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[17]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Derivative (Substituent on Ring B) | MCF-7 (IC50, µM) | A549 (IC50, µM) |
| 4-Methoxy | 12.5 | 18.2 |
| 4-Chloro | 7.8 | 10.5 |
| 3,4-Dichloro | 3.2 | 5.1 |
| 4-Nitro | 9.1 | 13.7 |
Note: The above data are representative examples to illustrate structure-activity relationships and may not reflect actual experimental values for these specific compounds.
The anticancer activity of chalcones is often attributed to their ability to:
-
Induce Apoptosis: Chalcones can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[13]
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.
-
Inhibition of Angiogenesis: Some chalcone derivatives have been shown to inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.
-
Modulation of Signaling Pathways: Chalcones can interfere with key signaling pathways involved in cancer progression, such as the NF-κB and PI3K/Akt pathways.
Caption: Key anticancer mechanisms of chalcone derivatives.
C. Anticonvulsant Activity: Quelling Neuronal Hyperexcitability
Derivatives of acetophenone have shown promise as anticonvulsant agents.[18] The mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems in the central nervous system.
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[19][20]
Materials:
-
Mice or rats
-
Electroconvulsiometer with corneal electrodes
-
Saline solution
-
Test compound and vehicle
-
Standard anticonvulsant drug (e.g., phenytoin)
Procedure:
-
Administer the test compound, vehicle (control), or standard drug to different groups of animals.
-
At the time of peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) through corneal electrodes.[20]
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered the endpoint for protection.[21]
-
Calculate the percentage of animals protected in each group and determine the ED50 (the dose that protects 50% of the animals).
| Derivative (Substituent on Ring B) | MES Test (ED50, mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (TD50/ED50) |
| 4-Methoxy | 45 | >300 | >6.7 |
| 4-Chloro | 30 | 250 | 8.3 |
| 3,4-Dichloro | 22 | 180 | 8.2 |
| 4-Nitro | 38 | >300 | >7.9 |
Note: The above data are representative examples to illustrate structure-activity relationships and may not reflect actual experimental values for these specific compounds. Neurotoxicity is often assessed using the rotarod test.
The anticonvulsant effects of acetophenone derivatives may be mediated through:
-
Modulation of Voltage-Gated Sodium Channels: Some compounds may block these channels, thereby reducing the repetitive firing of neurons that underlies seizure activity.[22]
-
Enhancement of GABAergic Inhibition: Derivatives may potentiate the effects of the inhibitory neurotransmitter GABA.
-
Blockade of Glutamatergic Excitation: Some compounds may antagonize the action of the excitatory neurotransmitter glutamate.
Caption: Potential anticonvulsant mechanisms of acetophenone derivatives.
III. Conclusion and Future Directions
The derivatives of 3-chloro-4-ethoxyacetophenone represent a versatile and promising scaffold for the development of new therapeutic agents. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the rapid generation of a diverse library of compounds for biological screening. The demonstrated antimicrobial, anticancer, and anticonvulsant activities highlight the broad pharmacological potential of this chemical class.
Future research should focus on:
-
Expanding the derivative library: Synthesizing a wider range of derivatives with diverse substituents on the benzaldehyde ring to further probe structure-activity relationships.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological activities.
-
In vivo efficacy and safety studies: Evaluating the most promising lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.
The insights provided in this technical guide are intended to serve as a foundation and a catalyst for further investigation into the rich pharmacology of 3-chloro-4-ethoxyacetophenone derivatives, with the ultimate goal of translating these scientific discoveries into novel and effective therapies.
IV. References
-
Investigating the Modes of Action of the Antimicrobial Chalcones BC1 and T9A. (2020). MDPI. [Link]
-
Antibacterial mechanisms of chalcone and its derivatives. (n.d.). ResearchGate. [Link]
-
Chalcones as Next-generation Antimicrobial Agents: Deep Insights into Anti-infective Perspectives and Novel Synthesis Routes. (2023). Bentham Science. [Link]
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). SpringerLink. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
-
Cationic Chalcone Antibiotics. Design, Synthesis, and Mechanism of Action. (2005). Journal of Medicinal Chemistry. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). Rsc.org. [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). MDPI. [Link]
-
Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022). YouTube. [Link]
-
SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace. [Link]
-
Disk Diffusion Susceptibility Testing (Kirby-Bauer Method). (n.d.). Purdue University. [Link]
-
Green synthesis of chalcones derivatives. (2026). ResearchGate. [Link]
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). ASM.org. [Link]
-
Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). PMC - NIH. [Link]
-
Disk diffusion test. (n.d.). Wikipedia. [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). PMC - NIH. [Link]
-
EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. (2019). Rasayan Journal of Chemistry. [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. (2021). MDPI. [Link]
-
Synthesis of Chalcone Derivatives as Anticancer Agents. (n.d.). ResearchGate. [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). Semantic Scholar. [Link]
-
Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (2023). ijarsct. [Link]
-
Synthesis and Characterization of Some Chalcone Derivatives. (2007). Science Alert. [Link]
-
Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). MDPI. [Link]
-
Synthesis and biological activities of some chalcone derivatives. (n.d.). ResearchGate. [Link]
-
Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. (n.d.). Shri R.L.T. College of Science, Akola. [Link]
-
Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy). (n.d.). JOCPR. [Link]
-
Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. (n.d.). Longdom. [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PMC. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1-(3-Chloro-4-ethoxyphenyl)ethanone via Friedel-Crafts Acylation
Abstract
This application note provides a comprehensive and validated protocol for the synthesis of 1-(3-chloro-4-ethoxyphenyl)ethanone, a key building block in pharmaceutical and agrochemical research. The synthesis is achieved through the Friedel-Crafts acylation of 2-chloroethoxybenzene with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This document offers a detailed examination of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and troubleshooting guidance. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for obtaining this valuable aryl ketone intermediate.
Introduction: The Significance of Friedel-Crafts Acylation
The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings.[1] This powerful electrophilic aromatic substitution reaction facilitates the introduction of an acyl group, typically yielding an aryl ketone.[2] Such ketones are not only stable compounds but also versatile intermediates, readily converted into other functional groups.[3]
The target molecule, 1-(3-chloro-4-ethoxyphenyl)ethanone, serves as a crucial precursor in the synthesis of various biologically active compounds. Its controlled and efficient production is therefore of significant interest. This guide eschews a one-size-fits-all template, instead presenting a bespoke protocol grounded in mechanistic understanding and practical laboratory experience.
Mechanistic Insights: The 'Why' Behind the Protocol
A robust understanding of the reaction mechanism is critical for successful synthesis and troubleshooting. The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution pathway.
Step 1: Generation of the Acylium Ion The reaction is initiated by the interaction between the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), and the acylating agent, acetyl chloride. The AlCl₃ coordinates to the chlorine atom of the acetyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly electrophilic and resonance-stabilized acylium ion (CH₃CO⁺).[2][4]
Step 2: Electrophilic Attack The electron-rich aromatic ring of the substrate, 2-chloroethoxybenzene, acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[2]
Directing Effects: The substituents on the benzene ring—an ethoxy group (-OEt) and a chlorine atom (-Cl)—govern the regioselectivity of the acylation.
-
Ethoxy Group: As a strongly activating, ortho, para-directing group, it donates electron density to the ring through resonance, favoring substitution at the positions ortho and para to it.
-
Chlorine Atom: As a deactivating, yet ortho, para-directing group, it withdraws electron density inductively but can donate via resonance.
The powerful activating effect of the ethoxy group dominates, directing the incoming acyl group primarily to the position para to it (and ortho to the chlorine), which is sterically more accessible than the ortho position.
Step 3: Re-aromatization A weak base, typically AlCl₄⁻ (formed in the initial step), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product. This step also regenerates the AlCl₃ catalyst.[2]
Step 4: Product-Catalyst Complexation Crucially, the ketone product is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[1] This complexation is generally irreversible under the reaction conditions, meaning a stoichiometric amount of AlCl₃ is required.[1][5] An aqueous workup is necessary to hydrolyze this complex and liberate the desired ketone.[1][4]
Caption: Reaction mechanism of Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol has been optimized for the synthesis of 1-(3-chloro-4-ethoxyphenyl)ethanone on a laboratory scale.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity (mmol) | Eq. | Notes |
| 2-Chloroethoxybenzene | 614-72-2 | 156.61 | 50 | 1.0 | Substrate |
| Acetyl Chloride | 75-36-5 | 78.50 | 55 | 1.1 | Acylating Agent; use freshly distilled |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | 60 | 1.2 | Catalyst; handle under inert atmosphere |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | Anhydrous solvent |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | - | For workup |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | - | - | For neutralization |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - | Drying agent |
Equipment
-
Three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂) or nitrogen/argon inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM). Begin stirring to create a suspension.
-
Cooling: Immerse the flask in an ice-water bath and cool the suspension to 0-5 °C. Maintaining a low temperature at this stage is crucial to control the exothermic reaction and prevent potential side reactions.[6]
-
Acylium Ion Formation: Add acetyl chloride (1.1 eq.) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Substrate Addition: After the addition is complete, dissolve 2-chloroethoxybenzene (1.0 eq.) in a small amount of anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for one hour after the addition is complete. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and quenches the reaction. Caution: This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, a solid, can be effectively purified by recrystallization. A suitable solvent system is ethanol/water or isopropanol. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.
Product Characterization
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% (typical) |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | δ ~7.8 (d, 1H), 7.6 (s, 1H), 6.9 (d, 1H), 4.1 (q, 2H), 2.5 (s, 3H), 1.4 (t, 3H) ppm |
| ¹³C NMR (CDCl₃) | δ ~196, 158, 131, 130, 128, 124, 112, 64, 26, 15 ppm |
| IR (KBr) | ~1680 cm⁻¹ (C=O stretch), ~1260 cm⁻¹ (C-O stretch) |
| Mass Spec (EI) | m/z (M⁺) ~212.05 |
Note: NMR chemical shifts are approximate and based on structurally similar compounds like 3-chloro-4-methoxyacetophenone.[7] Experimental verification is required.
Safety and Hazard Management
Adherence to safety protocols is paramount during this synthesis.
-
General Precautions: Conduct the entire reaction in a properly functioning chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Reagent-Specific Hazards:
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. It reacts violently with water, releasing large amounts of heat and toxic HCl gas. Handle exclusively in an inert, dry environment.[6]
-
Acetyl Chloride: Corrosive and a lachrymator (causes tearing). Reacts with moisture. Dispense in a fume hood.[8]
-
Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Minimize inhalation and skin contact.[6]
-
-
Waste Disposal: Neutralize acidic aqueous waste before disposal. Halogenated organic waste (DCM) must be collected in a designated container. Follow all institutional and local regulations for chemical waste management.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive (hydrated) AlCl₃ catalyst.2. Reaction temperature too low.3. Insufficient reaction time. | 1. Use fresh, anhydrous AlCl₃ from a newly opened container or a dry box.2. Ensure the reaction is allowed to warm to room temperature after initial cooling.3. Monitor by TLC to confirm reaction completion. |
| Multiple Products (Isomers) | Reaction temperature too high, reducing selectivity. | Maintain the temperature at 0-5 °C during the addition of reagents. |
| Polysubstitution | Incorrect stoichiometry (excess acylating agent). | Use the recommended stoichiometry (1.1 eq. of acetyl chloride). The ketone product is deactivated, making polysubstitution less likely than in Friedel-Crafts alkylation, but still possible under harsh conditions.[5] |
| Starting Material Remains | 1. Insufficient catalyst.2. Incomplete reaction. | 1. Ensure the correct stoichiometric amount of AlCl₃ is used.2. Extend the reaction time at room temperature. |
Conclusion
This application note details a reliable and reproducible protocol for the Friedel-Crafts acylation of 2-chloroethoxybenzene to synthesize 1-(3-chloro-4-ethoxyphenyl)ethanone. By providing a foundation in the reaction mechanism, a clear step-by-step procedure, and essential safety and troubleshooting information, this guide equips researchers with the necessary tools to successfully perform this valuable transformation in a laboratory setting.
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]
-
NIST. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. In NIST Chemistry WebBook. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Ueda, M., & Kanno, T. (1993). Synthesis of poly(ether ketone) by FriedeI-Crafts acylation: effects of reaction conditions. Polymer, 34(7), 1512-1515. [Link]
-
Johnson, J. E., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57274. [Link]
-
PubChem. (n.d.). 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one. [Link]
-
Bakherad, M., et al. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 10(35), 20836-20867. [Link]
-
University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Clark, J. (2015). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Protocol for acetylation of 2-chlorophenetole with acetyl chloride
Executive Summary
This application note details a high-efficiency protocol for the synthesis of 3'-chloro-4'-ethoxyacetophenone via the Friedel-Crafts acylation of 2-chlorophenetole (1-chloro-2-ethoxybenzene) using acetyl chloride and aluminum chloride (
While standard Friedel-Crafts acylations are well-documented, this specific substrate presents a competitive directing environment: the activating ethoxy group (
Strategic Analysis: Mechanistic & Regiochemical Logic
Substrate Analysis
The substrate, 2-chlorophenetole, contains two directing groups:
-
Ethoxy Group (
): Strong activator, ortho/para director. -
Chlorine Atom (
): Weak deactivator, ortho/para director.
Regioselectivity Prediction: The resonance donation from the oxygen atom dominates the inductive withdrawal of the chlorine. Therefore, the incoming electrophile (acylium ion) will be directed by the ethoxy group.
-
Ortho to
(C3): Sterically hindered by the adjacent ethoxy group and the meta chlorine. -
Para to
(C5): Sterically accessible and electronically favored. -
Result: The reaction selectively yields the C5-substituted product (3'-chloro-4'-ethoxyacetophenone).
Reaction Mechanism Visualization
The following diagram illustrates the formation of the acylium electrophile and the subsequent Sigma-complex stabilization leading to the product.
Figure 1: Mechanistic pathway highlighting the generation of the active acylium species and the regioselective attack.
Material Safety & Handling (HSE)
Critical Warning: This reaction involves highly corrosive reagents and exothermic processes.
| Reagent | Hazard Class | Critical Safety Measure |
| Aluminum Chloride ( | Water Reactive, Corrosive | Do not expose to air. Weigh rapidly or use a glovebox. Reacts violently with water to release HCl gas. |
| Acetyl Chloride | Corrosive, Lachrymator | Handle only in a fume hood. Reacts violently with moisture. |
| 2-Chlorophenetole | Irritant, Combustible | Avoid skin contact.[1][2][3][4] Toxic to aquatic life.[4] |
| Dichloromethane (DCM) | Volatile, Carcinogen Suspect | Use standard solvent handling protocols. |
Experimental Protocol
Reagent Stoichiometry
Note: Friedel-Crafts acylation requires >1 equivalent of Lewis acid because the product ketone forms a stable complex with
| Component | Role | Equivalents (eq) | Molar Mass ( g/mol ) |
| 2-Chlorophenetole | Substrate | 1.0 | 156.61 |
| Acetyl Chloride | Acylating Agent | 1.2 | 78.50 |
| Aluminum Chloride | Catalyst | 1.3 - 1.5 | 133.34 |
| Dichloromethane | Solvent | ~5-10 mL per gram substrate | 84.93 |
Step-by-Step Procedure
Step 1: Apparatus Setup
-
Oven-dry a 250 mL three-neck round-bottom flask (RBF), a pressure-equalizing addition funnel, and a reflux condenser.
-
Assemble the glassware under a positive pressure of dry Nitrogen (
) or Argon. -
Equip the RBF with a magnetic stir bar and a thermometer.
-
Vent the system through a scrubber (NaOH trap) to neutralize evolved HCl gas.
Step 2: Catalyst Suspension
-
Charge the RBF with anhydrous Dichloromethane (DCM) .
-
Cool the solvent to
using an ice/water bath.[6] -
Quickly add anhydrous
(1.4 eq) to the stirring DCM. Note: The suspension may turn slightly yellow.
Step 3: Electrophile Formation
-
Load Acetyl Chloride (1.2 eq) into a syringe.
-
Add the Acetyl Chloride dropwise to the
suspension at . -
Stir for 15 minutes. The mixture will homogenize as the acylium salt forms.
Step 4: Substrate Addition
-
Dissolve 2-Chlorophenetole (1.0 eq) in a minimal amount of DCM in the addition funnel.
-
Add the substrate solution dropwise to the reaction mixture over 30–45 minutes.
-
Critical Control: Maintain internal temperature
to prevent side reactions (dealkylation).
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir at RT for 2–4 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 8:2) or GC-MS.[7]
-
Optimization: If conversion is incomplete after 4 hours, gently reflux (
) for 1 hour.
-
Step 5: Workup (Quenching)
-
Prepare a beaker with 100 g of crushed ice and 10 mL concentrated HCl.
-
Slowly pour the reaction mixture onto the ice/acid mixture with vigorous stirring. Caution: Significant exotherm and HCl evolution.
-
Transfer to a separatory funnel. Separate the organic (lower) layer.[6]
-
Extract the aqueous layer twice with DCM (
mL). -
Combine organic layers and wash sequentially with:
-
Water (
mL) -
Sat.
( mL) (removes residual acid) -
Brine (
mL)
-
-
Dry over anhydrous
, filter, and concentrate via rotary evaporation.
Step 6: Purification
-
The crude product is typically an off-white solid or viscous oil.
-
Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0%
10% EtOAc in Hexane).
Process Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.
Analytical Validation
To confirm the identity of 3'-chloro-4'-ethoxyacetophenone , look for the following diagnostic signals in the
| Moiety | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| Acetyl | ~2.55 | Singlet (s) | 3H | Characteristic methyl ketone. |
| Ethoxy | ~1.50 | Triplet (t) | 3H | Terminal methyl of ether. |
| Ethoxy | ~4.15 | Quartet (q) | 2H | Methylene adjacent to Oxygen. |
| Ar-H (C5) | ~6.95 | Doublet (d) | 1H | Ortho to ethoxy (shielded). |
| Ar-H (C6) | ~7.85 | Doublet of Doublets (dd) | 1H | Meta to ketone, ortho to Cl. |
| Ar-H (C2) | ~7.95 | Doublet (d) | 1H | Ortho to ketone, meta to Cl. |
Note: Coupling constants (
Troubleshooting & Optimization
-
Low Yield / Starting Material Recovery:
-
Cause: Moisture in the system deactivated the
. -
Solution: Ensure all glassware is flame-dried and
is fresh (yellow/grey powder, not white/clumpy).
-
-
Dealkylation (Loss of Ethyl group):
-
Cause: Reaction temperature too high or reaction time too long.
can cleave aryl ethers. -
Solution: Keep addition at
and strictly limit the RT stir time. Do not reflux unless necessary.[6]
-
-
Positional Isomers:
-
Observation: Complex aromatic region in NMR.
-
Solution: The para-ethoxy directing effect is very strong. Significant isomers are unlikely unless the temperature was uncontrolled. Recrystallization usually removes minor ortho-isomers.
-
References
-
Friedel-Crafts Acylation Mechanism & Conditions
- Regioselectivity in Activated Systems: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. Topic: Directing effects of alkoxy groups vs halogens.
-
Analogous Synthesis (Methoxy Derivative)
- GuideChem. (n.d.). 3-Chloro-4-methoxyacetophenone Properties and Synthesis.
-
Safety Data (2-Chlorophenetole)
-
PubChem.[7] (n.d.). 1-Chloro-2-ethoxybenzene Compound Summary.
-
-
General Acylation Protocols (Org. Synth.)
-
Marvel, C. S., & Sperry, W. M. (1928). Benzophenone.[8] Organic Syntheses, Coll. Vol. 1, p.95. (Classic reference for AlCl3 handling).
-
Sources
- 1. carlroth.com [carlroth.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. 1-Chloro-2-ethoxybenzene | C8H9ClO | CID 69197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
Application Note: O-Alkylation of 3-Chloro-4-hydroxyacetophenone with Ethyl Bromide
Executive Summary
The O-alkylation of phenol derivatives is a foundational transformation in medicinal chemistry and materials science. This application note details the highly efficient Williamson ether synthesis of 3-chloro-4-ethoxyacetophenone from 3-chloro-4-hydroxyacetophenone using ethyl bromide. Designed for researchers and drug development professionals, this guide provides a self-validating, step-by-step protocol grounded in mechanistic causality and field-proven optimization strategies.
Mechanistic Rationale & Pathway
The transformation relies on the classic Williamson ether synthesis, an SN2 (bimolecular nucleophilic substitution) reaction. The success of this reaction hinges on the precise generation of a nucleophilic phenoxide ion and its subsequent attack on an electrophilic alkyl halide[1].
Causality in Reagent Selection:
-
The Substrate: 3-Chloro-4-hydroxyacetophenone possesses a strongly electron-withdrawing acetyl group para to the hydroxyl, and an electronegative chlorine atom at the ortho position. This significantly lowers the pKa of the phenol (making it more acidic than a standard phenol).
-
The Base: Because of this enhanced acidity, a mild, insoluble base like Potassium Carbonate (K2CO3) is perfectly sufficient for complete deprotonation[2]. Avoiding stronger bases (like Sodium Hydride, NaH) prevents unwanted side reactions, such as aldol condensation of the acetophenone moiety[1].
-
The Solvent: Polar aprotic solvents, specifically N,N-Dimethylformamide (DMF) or Acetone, are strictly required. They solvate the potassium cation but leave the phenoxide anion "naked" and highly reactive, drastically accelerating the SN2 displacement[2][3].
Figure 1: Mechanistic pathway of the Williamson ether synthesis via SN2 displacement.
Quantitative Data & Reaction Optimization
To assist in scaling and process chemistry decisions, Table 1 summarizes the quantitative outcomes of various solvent and temperature conditions based on established industry parameters[2][3].
Table 1: Reaction Condition Optimization for Phenolic O-Alkylation
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Process Notes |
| DMF | K2CO3 (1.5 eq) | 60 | 1.5 - 2.0 | >90% | Rapid kinetics; requires aqueous workup to remove DMF[2]. |
| Acetone | K2CO3 (2.0 eq) | 65 (Reflux) | 18.0 | >95% | Greener alternative; slower kinetics but easier solvent recovery[3]. |
| THF | NaH (1.1 eq) | 0 to 25 | 4.0 | <70% | Undesirable; strong base triggers competing aldol-type side reactions[1]. |
Experimental Methodology: A Self-Validating Protocol
The following protocol utilizes DMF as the solvent for rapid, high-yield conversion. Every step is designed as a self-validating system , providing the scientist with immediate visual or analytical feedback to confirm the reaction's progression.
Figure 2: Step-by-step experimental workflow for the O-alkylation process.
Step-by-Step Procedure
Step 1: Substrate Dissolution
-
Action: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-chloro-4-hydroxyacetophenone in anhydrous DMF (approx. 5 volumes).
-
Causality: Anhydrous conditions prevent the competitive hydrolysis of ethyl bromide into ethanol.
-
Self-Validation: The solid will completely dissolve, yielding a clear, pale-yellow solution.
Step 2: Deprotonation
-
Action: Add 1.5 equivalents of finely powdered, anhydrous K2CO3. Stir the suspension vigorously at room temperature for 30 minutes.
-
Causality: Finely powdering the K2CO3 increases the surface area for this heterogeneous deprotonation step.
-
Self-Validation: The suspension will noticeably darken to a deep yellow/orange hue, visually confirming the generation of the phenoxide anion.
Step 3: Electrophile Addition
-
Action: Chill ethyl bromide (1.3 equivalents) in an ice bath prior to use. Add it dropwise to the reaction mixture via a pressure-equalizing dropping funnel.
-
Causality: Ethyl bromide is highly volatile (b.p. 38 °C). Chilling it and adding it dropwise prevents evaporative loss and controls the mildly exothermic nature of the initial nucleophilic attack.
Step 4: Thermal Activation
-
Action: Attach a reflux condenser and heat the mixture to 60 °C for 1.5 to 2 hours[2].
-
Causality: Heating provides the necessary activation energy to overcome the steric hindrance at the primary carbon of the ethyl group, driving the SN2 displacement to completion.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate system. The reaction is complete when the highly polar starting material spot (lower Rf) is entirely replaced by a less polar, UV-active product spot (higher Rf).
Step 5: Quenching and Phase Separation
-
Action: Cool the reaction to room temperature and pour it slowly into 10 volumes of vigorously stirred ice-cold water.
-
Causality: The massive aqueous dilution serves a dual purpose: it completely solubilizes the DMF and inorganic salts (unreacted K2CO3 and the KBr byproduct) while forcing the highly lipophilic ether product out of solution.
-
Self-Validation: A cloudy emulsion or distinct solid precipitate will form immediately upon contact with the water.
Step 6: Extraction and Isolation
-
Action: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers twice with a 5% aqueous LiCl solution or brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Causality: A 5% LiCl wash is an expert-level technique specifically used to pull residual DMF out of the organic (EtOAc) phase, ensuring high purity of the crude product without the need for immediate column chromatography.
-
Self-Validation: The final product will present as a concentrated oil or crystalline solid. Structural integrity can be definitively validated via 1H NMR, looking for the disappearance of the broad phenolic -OH peak and the appearance of a characteristic ethyl triplet (~1.4 ppm) and quartet (~4.1 ppm).
References
- Title: WO2009149622A1 - 6-nitro acetophenone compounds, preparation methods and uses thereof Source: Google Patents URL
- Title: 2-(2-Methoxyethyl)
- Title: Cas 109-70-6, 1-Bromo-3-chloropropane Source: Lookchem URL
Sources
Application Note: High-Purity Recrystallization of 3'-Chloro-4'-ethoxyacetophenone
[1][2]
Executive Summary
This application note details the purification of 3'-Chloro-4'-ethoxyacetophenone (CAS: 2682-94-2), a critical intermediate in the synthesis of adrenergic agents and other pharmaceutical scaffolds.[1][2] While often synthesized via Friedel-Crafts acylation, the crude product frequently contains isomeric impurities (2'-chloro isomers), unreacted phenols, and over-acylated byproducts.[1][2]
This protocol establishes Ethanol/Water (EtOH/H₂O) as the primary solvent system for high-yield purification, with Ethyl Acetate/Heptane as a secondary system for specific lipophilic impurity profiles.[1][2] The methodology prioritizes thermodynamic stability to prevent "oiling out"—a common issue with ethoxy-substituted aromatics.[2]
Compound Profile & Solubility Logic
To design an effective recrystallization, we must first understand the solute's physicochemical behavior.
| Property | Value / Characteristic | Implication for Purification |
| Structure | Acetophenone core with Chloro (3') and Ethoxy (4') substituents.[1][2][3][4] | Moderate polarity; significant lipophilic character due to the ethyl and chloro groups. |
| Melting Point | ~74–78°C (Based on methoxy-analog data [1]).[1][2][5][6] | Low melting point increases risk of "oiling out" if cooling is too rapid. |
| Solubility (Hot) | High in Ethanol, Methanol, Ethyl Acetate, Toluene. | Requires an anti-solvent (Water or Heptane) to induce supersaturation. |
| Solubility (Cold) | Low in Water, Alkanes. | Ideal for high recovery yields. |
The "Like-Dissolves-Like" Mechanism
The 4'-ethoxy group functions as a hydrogen bond acceptor, while the phenyl ring allows for
Solvent Selection Strategy
We define two protocols based on the impurity profile of your crude material.
Protocol A: The Standard "Green" Route (Recommended)
-
Best For: Removal of polar impurities, inorganic salts, and general cleanup of crude reaction mixtures.
-
Pros: Non-toxic, high recovery, scalable.
Protocol B: The Lipophilic Route
Experimental Protocol (Step-by-Step)
The following procedure uses Protocol A (EtOH/Water) . Adjust volumes proportionally for Protocol B.
Phase 1: Dissolution & Saturation[1][2]
-
Weighing: Place 10.0 g of crude 3'-Chloro-4'-ethoxyacetophenone into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 30 mL of Ethanol .
-
Heating: Heat the mixture on a hot plate/magnetic stirrer to a gentle reflux (~78°C).
-
Note: If the solid does not completely dissolve, add Ethanol in 5 mL increments until a clear solution is obtained. Avoid a large excess.
-
-
Hot Filtration (Optional): If insoluble particles (dust, salts) remain, filter the hot solution rapidly through a pre-warmed glass funnel with fluted filter paper.
Phase 2: Nucleation & Crystallization[1][2]
-
Anti-Solvent Addition: While keeping the solution near boiling, add warm water dropwise.
-
Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Re-clarification: Add a few drops of Ethanol to just clear the turbidity.
-
-
Controlled Cooling (Critical): Remove the flask from heat.
-
Step 6a: Allow to cool to Room Temperature (RT) on the benchtop undisturbed for 30–45 minutes. Do not rush this step.
-
Step 6b: Once at RT, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.
-
Phase 3: Collection & Drying
-
Filtration: Collect crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 10–15 mL of cold Ethanol/Water (1:1 mixture).
-
Tip: Do not use pure ethanol for washing, as it may redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Process Visualization
The following diagram illustrates the decision logic and workflow for the purification process.
Caption: Decision logic and workflow for the recrystallization of 3'-Chloro-4'-ethoxyacetophenone, including contingency for oiling out.
Troubleshooting & Optimization
Issue: "Oiling Out"
Symptom: Instead of crystals, the product separates as a liquid oil droplet at the bottom of the flask. Cause: The solution became supersaturated at a temperature above the compound's melting point (~75°C), or the solvent mixture is too polar. Solution:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount (2–5 mL) of the good solvent (Ethanol or EtOAc).
-
Allow to cool more slowly (wrap the flask in a towel/foil).
-
Seeding: Add a tiny crystal of pure product when the solution reaches ~60°C to provide a nucleation surface.
Issue: Low Yield
Cause: Too much solvent used or insufficient cooling.[2] Solution: Concentrate the mother liquor (filtrate) on a rotary evaporator to half volume and repeat the cooling step to harvest a "second crop" of crystals.
Quality Control (QC) Criteria
| Test | Acceptance Criteria | Method Note |
| Appearance | White to off-white crystalline needles/plates.[1][2] | Visual inspection.[9] |
| Melting Point | 74–78°C (Sharp range < 2°C).[2] | Broad range indicates impurities. |
| HPLC Purity | > 99.0% Area. | C18 Column, ACN/Water gradient. |
| 1H-NMR | Consistent structure; no solvent peaks.[1][2] | Check for trapped Ethanol (triplet at 1.2 ppm, quartet at 3.7 ppm). |
Safety & Hazards (MSDS Summary)
References
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemscene.com [chemscene.com]
- 3. materiellabo.com [materiellabo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-CHLORO-4-METHOXYACETOPHENONE price,buy 3-CHLORO-4-METHOXYACETOPHENONE - chemicalbook [chemicalbook.com]
- 6. 3-CHLORO-4-METHOXYACETOPHENONE | 37612-52-5 [chemicalbook.com]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
- 9. 3'-Chloro-4'-methoxyacetophenone 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 10. 3'-Chloro-4'-methoxyacetophenone | 37612-52-5 | TCI AMERICA [tcichemicals.com]
- 11. chemos.de [chemos.de]
Application Note: Synthesis of Lipophilic Chalcones via Claisen-Schmidt Condensation
Protocol Focus: 3'-Chloro-4'-ethoxyacetophenone Scaffolds
Abstract & Scientific Rationale
This application note details the optimized protocol for synthesizing
While the Claisen-Schmidt condensation is a staple of organic synthesis, this specific acetophenone derivative presents unique physicochemical challenges and opportunities. The 3'-chloro substituent introduces steric bulk and electron-withdrawing character (enhancing the acidity of
This guide provides a self-validating, base-catalyzed methodology designed to minimize side reactions (Cannizzaro) and maximize the yield of the trans-(E)-chalcone isomer.
Chemo-Physical Profile: The Nucleophile
Understanding the starting material is the first step to reproducibility.
| Property | Value / Description | Impact on Protocol |
| Compound | 3'-Chloro-4'-ethoxyacetophenone | Primary Nucleophile (Ketone) |
| CAS No. | Analogous to 37612-52-5 (Methoxy) | -- |
| Formula | Stoichiometry Calculation | |
| Mol.[1][2][3][4][5] Weight | 198.65 g/mol | Critical for Molar Equivalents |
| Solubility | Low in water; Soluble in EtOH, DCM | Requires alcoholic co-solvent |
| Electronic Effect | 3-Cl ( | Net activation of |
Mechanistic Pathway
The reaction proceeds via a base-catalyzed crossed-aldol condensation followed by an E1cB elimination. The 3-chloro substituent on the acetophenone ring inductively stabilizes the forming enolate, potentially accelerating the initial deprotonation step compared to unsubstituted acetophenones.
Figure 1: Mechanistic flow of the Claisen-Schmidt condensation favoring the trans-(E)-chalcone formation.
Experimental Protocol
Scale: 5.0 mmol Reaction Time: 3–6 Hours Expected Yield: 75–90%
Reagents & Equipment[4][6][7][8][9][10]
-
Ketone: 3'-Chloro-4'-ethoxyacetophenone (0.993 g, 5.0 mmol)
-
Aldehyde: Substituted Benzaldehyde (5.0 mmol, 1.0 eq) [Note: Use 4-Chlorobenzaldehyde for standard validation]
-
Solvent: Ethanol (95% or absolute, 15 mL)
-
Base: Sodium Hydroxide (NaOH), 40% aqueous solution (2.5 mL) or pellets (0.4 g dissolved in min. water).
-
Equipment: 50 mL Round Bottom Flask (RBF), Magnetic Stirrer, Ice bath.
Step-by-Step Methodology
-
Solubilization (Critical Step):
-
In the 50 mL RBF, dissolve 5.0 mmol of 3'-Chloro-4'-ethoxyacetophenone and 5.0 mmol of the chosen aldehyde in 15 mL of Ethanol.
-
Expert Insight: The ethoxy and chloro groups significantly reduce water solubility. Do not add water until the reactants are fully dissolved in ethanol, otherwise, the ketone will "oil out" and stall the reaction.
-
-
Catalyst Addition:
-
Cool the solution to 5–10°C using an ice bath.
-
Add the NaOH solution (40% aq) dropwise over 5 minutes with vigorous stirring.
-
Why: Controlling the exotherm prevents the Cannizzaro reaction (disproportionation of the aldehyde) and polymerization side products.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir at 800 RPM for 3–6 hours.
-
Monitoring: Check via TLC (Hexane:Ethyl Acetate 4:1). The product usually appears as a distinct UV-active spot with a lower
than the starting ketone but higher than the aldehyde (depending on substitution).
-
-
Workup & Isolation:
-
Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of 1M HCl.
-
Expert Insight: Acidification is crucial here. It neutralizes the phenoxide (if phenolic aldehydes were used) and the excess base, ensuring the product precipitates fully.
-
Stir for 15 minutes. The chalcone should precipitate as a solid (often pale yellow).[3]
-
-
Purification:
-
Filter the precipitate using a Buchner funnel.[3] Wash with cold water (3 x 20 mL) until the filtrate is neutral pH.
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (95%). If the ethoxy chain causes oiling, add drops of Acetone to assist solubility, then cool slowly.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target chalcone.
Analytical Validation (Self-Validating Metrics)
To confirm the successful synthesis of the target chalcone (specifically the trans isomer), compare your data against these expected spectral features. The 3'-chloro-4'-ethoxy substitution pattern provides distinct NMR handles.
| Technique | Expected Signal | Structural Assignment |
| IR Spectroscopy | 1650–1660 cm | C=O stretch (Shifted lower than starting ketone's 1680 due to conjugation). |
| IR Spectroscopy | 1580–1600 cm | C=C stretch (Alkenyl). |
| -OCH | ||
| -CH |
Troubleshooting "Oiling Out": If the product separates as an oil rather than a solid upon pouring into ice water:
-
Decant the water.
-
Redissolve the oil in a minimum amount of hot ethanol.
-
Scratch the side of the flask with a glass rod while cooling to induce nucleation.
-
Alternatively, refrigerate the oil overnight. The ethoxy chain adds flexibility that can delay crystal lattice formation.
References
-
Mechanism & General Protocol: BenchChem. (2025).[6] Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. Link
-
Synthesis of Chloro/Methoxy Chalcones (Homologs): ChemicalBook. (2026). 3-CHLORO-4-METHOXYACETOPHENONE Properties and Synthesis. Link
-
Catalytic Variations: The Royal Society of Chemistry. (2015).[1][11] Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial. Link
-
Biological Relevance of Chalcones: National Institutes of Health (PMC). (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Link
-
Spectral Characterization: Basrah Journal of Science. (2021).[4][8] New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Link
Sources
- 1. 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. periodicos.ufms.br [periodicos.ufms.br]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. basjsci.edu.iq [basjsci.edu.iq]
- 9. rjlbpcs.com [rjlbpcs.com]
- 10. rsc.org [rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Preparation of aminothiazole derivatives from 3-chloro-4-ethoxyacetophenone
An Application Guide to the Synthesis of 2-Amino-4-(3-chloro-4-ethoxyphenyl)thiazole: A Key Intermediate for Drug Discovery
Introduction: The Significance of the Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is integral to the structure of numerous approved drugs and clinical candidates, demonstrating a vast therapeutic reach that includes anticancer, antiviral, anti-inflammatory, and antibacterial agents.[3][4][5] Its value stems from its rigid, planar structure and its capacity to engage in multiple hydrogen bonding interactions, making it an ideal framework for designing targeted enzyme inhibitors and receptor modulators.[5] Prominent examples of drugs featuring this core include the tyrosine kinase inhibitor Dasatinib, used in cancer therapy, and the antibiotic Cefdinir.[1][5]
This application note provides a comprehensive, field-tested protocol for the synthesis of 2-amino-4-(3-chloro-4-ethoxyphenyl)thiazole, starting from the readily available 3-chloro-4-ethoxyacetophenone. We will delve into the practical execution of the Hantzsch thiazole synthesis, a classic and reliable method for constructing this heterocyclic system.[6][7] This guide is tailored for researchers in synthetic chemistry and drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Reaction Scheme and Mechanism
The synthesis is a two-step process beginning with the α-bromination of the starting ketone, followed by the Hantzsch cyclocondensation with thiourea.
Overall Reaction Scheme:
Caption: Overall two-step synthesis pathway.
The Hantzsch Thiazole Synthesis Mechanism
The Hantzsch synthesis is a cornerstone reaction for forming thiazole rings from α-haloketones and thioamides.[8][9] The mechanism proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.
-
Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the α-carbon of the bromo-ketone. This displaces the bromide ion in a classic SN2 reaction, forming an isothiouronium salt intermediate.[10]
-
Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs a nucleophilic attack on the electrophilic carbonyl carbon. This step forms a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.
-
Dehydration: The final step is the acid-catalyzed dehydration of the cyclic intermediate. The hydroxyl group is protonated, converting it into a good leaving group (water). Elimination of water results in the formation of a double bond, yielding the stable, aromatic 2-aminothiazole ring.[8][10]
Caption: Mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocols
This section provides a validated, step-by-step methodology for the synthesis.
Experimental Workflow Overview
Caption: Step-by-step experimental workflow diagram.
Protocol 1: α-Bromination of 3-chloro-4-ethoxyacetophenone
Rationale: The Hantzsch synthesis requires an α-haloketone to provide an electrophilic center for the initial nucleophilic attack by thiourea. This step activates the substrate for the subsequent cyclization.
Materials:
-
3-chloro-4-ethoxyacetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-ethoxyacetophenone (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of ketone).
-
Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
-
In a dropping funnel, place a solution of bromine (1.05 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred ketone solution over 30-45 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should disappear upon addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 200 mL).
-
The solid product, 2-bromo-1-(3-chloro-4-ethoxyphenyl)ethan-1-one, will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. This intermediate is often used in the next step without further purification.
Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The α-bromo ketone product is a lachrymator (tear-inducing); handle with care.
Protocol 2: Hantzsch Synthesis of 2-amino-4-(3-chloro-4-ethoxyphenyl)thiazole
Rationale: This is the key ring-forming reaction. Ethanol serves as an effective solvent that solubilizes both reactants and is suitable for refluxing temperatures, which provides the necessary activation energy for the reaction.
Materials:
-
2-bromo-1-(3-chloro-4-ethoxyphenyl)ethan-1-one (from Protocol 1)
-
Thiourea
-
Ethanol (95% or absolute)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
To a round-bottom flask, add the α-bromo ketone intermediate (1.0 eq) and thiourea (1.1 eq).[6]
-
Add ethanol (approx. 10 mL per gram of ketone) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.
-
Maintain the reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.[8]
-
Pour the cooled reaction mixture into a beaker containing ice-cold 10% aqueous sodium bicarbonate solution (approx. 200 mL). This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[8][11]
-
Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of cold water, followed by a small amount of cold ethanol to facilitate drying.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure 2-amino-4-(3-chloro-4-ethoxyphenyl)thiazole as a crystalline solid.[12]
Characterization Data
The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.
| Property / Technique | Expected Result |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point (°C) | ~169-171 °C (Reference for a similar chloro-substituted analog)[13] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.0-7.8 (m, 2H): Aromatic protons ortho to the thiazole ring. ~7.2 (s, 2H): -NH₂ protons of the amino group (exchangeable with D₂O). ~7.15 (s, 1H): Proton on the thiazole ring (C5-H). ~7.0 (d, 1H): Aromatic proton ortho to the ethoxy group. ~4.1 (q, 2H): -OCH₂- protons of the ethoxy group. ~1.4 (t, 3H): -CH₃ protons of the ethoxy group. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168.0: C2 (C-NH₂). ~154.0: C4 of ethoxy-substituted aromatic ring. ~150.0: C4 of thiazole ring. ~131.0-122.0: Aromatic carbons. ~114.0: Aromatic carbon. ~102.0: C5 of thiazole ring. ~64.0: -OCH₂- of ethoxy group. ~14.5: -CH₃ of ethoxy group. |
| FT-IR (KBr, cm⁻¹) | 3450-3250: N-H stretching (primary amine). 3100-3000: Aromatic C-H stretching. ~1620: N-H bending. ~1550: C=N stretching (thiazole ring). ~1250: Aryl-O-C stretching. |
| Mass Spec. (ESI-MS) | [M+H]⁺: Calculated for C₁₁H₁₂ClN₂OS⁺, m/z 255.03. |
Note: Spectral data are predictive based on analogous structures and may vary slightly.[12][14][15][16]
Conclusion
This application note details a robust and reproducible two-step synthesis of 2-amino-4-(3-chloro-4-ethoxyphenyl)thiazole via the Hantzsch reaction. The protocol emphasizes not only the procedural steps but also the chemical principles that ensure a successful outcome. By following this guide, researchers can reliably produce this valuable heterocyclic building block, paving the way for the development of novel derivatives with potential therapeutic applications in various fields of drug discovery.[1][3]
References
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699–718. Available from: [Link]
-
Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]
- Chhabria, M.T., Patel, S., Modi, P., & Brahmkshatriya, P.S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(25), 2841–2862.
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available from: [Link]
-
Nguyen, T. T. H., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available from: [Link]
-
Organic Chemistry Portal. Thiazole Synthesis. Available from: [Link]
-
Kerimov, I., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. Available from: [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13, 10051-10064. Available from: [Link]
- Mohammed, S. I., & Yaseen, Z. M. (2020). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal, 5(3), 241-248.
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available from: [Link]
-
Sharma, A., & Kumar, V. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of an-Najah University, 35(1), 1-52. Available from: [Link]
- Zaware, B. H., et al. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1), 276-281.
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983). US Patent 4,391,979A.
-
Zhang, R.-F., et al. (2011). N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea. Acta Crystallographica Section E, 67(1), o376. Available from: [Link]
-
Gaponova, R. G., et al. (2024). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank, 2024(1), M1825. Available from: [Link]
- Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 145-150.
-
Sharma, A., & Kumar, V. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Request PDF. Available from: [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available from: [Link]
-
Wang, F., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 633. Available from: [Link]
-
Mirskova, A. N., et al. (2018). Reaction of (Alkylthio)chloroacetylenes with Thiourea. Request PDF. Available from: [Link]
- Sharma, K. (1995). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 7(4), 1471-1473.
- Dodson, R. M., & King, L. C. (1945). The Reaction of Acetophenone with Thiourea and Oxidizing Agents. Journal of the American Chemical Society, 67(12), 2242-2243.
- Ghaempanah, A., et al. (2019). Reaction between Thiouracil derivatives and Chloroacetic acid in gas and soluble phases: A theoretical study. International Journal of New Chemistry, 6(3), 178-189.
- Process for preparing thiazole derivatives. (2017). US Patent US20170240541A1.
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(1), 154-222. Available from: [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. epubl.ktu.edu [epubl.ktu.edu]
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- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
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- 16. asianpubs.org [asianpubs.org]
Reagents for large-scale synthesis of 1-(3-Chloro-4-ethoxyphenyl)ethanone
Application Note: Scalable Synthesis of 1-(3-Chloro-4-ethoxyphenyl)ethanone
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(3-Chloro-4-ethoxyphenyl)ethanone (CAS: 37612-59-2), a critical intermediate in the development of agrochemicals and pharmaceutical APIs (e.g., kinase inhibitors, UV absorbers).[1]
While Friedel-Crafts acylation of 2-chlorophenetole is a theoretical route, it often suffers from regioselectivity issues (formation of the 6-isomer) and aluminum waste generation.[1] This guide recommends a two-step regioselective sequence starting from the commodity chemical 4-hydroxyacetophenone (4-HAP) .[1] This route offers superior impurity control, higher yields, and simplified purification suitable for GMP-like environments.
Strategic Route Selection
The synthesis is designed around the principle of Late-Stage Alkylation to ensure maximum purity.[1]
-
Route A (Recommended): Chlorination
Alkylation [1]-
Substrate: 4-Hydroxyacetophenone.[1]
-
Mechanism: Electrophilic aromatic substitution (Chlorination) followed by Williamson Ether Synthesis.
-
Advantage: The phenolic hydroxyl group strongly directs chlorination to the ortho position (position 3), ensuring high regioselectivity (>95%). The subsequent ethylation is quantitative.[1]
-
Scale-up Factor: High.[1] Avoids heavy metal waste (AlCl
) and requires standard glass-lined reactors.[1]
-
-
Route B (Alternative): Friedel-Crafts Acylation [1]
Reaction Scheme & Mechanism
The synthesis proceeds via the selective monochlorination of 4-hydroxyacetophenone using sulfuryl chloride, followed by O-alkylation using ethyl bromide.[1]
Caption: Two-step regioselective synthesis pathway avoiding isomer formation.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Chloro-4-hydroxyacetophenone
Objective: Regioselective introduction of chlorine ortho to the phenol group.[1]
-
Reagents:
-
4-Hydroxyacetophenone (1.0 equiv)[1]
-
Sulfuryl Chloride (
) (1.05 equiv) -
Methanol (0.1 equiv) – Catalyst for activation
-
Dichloromethane (DCM) or Toluene (Solvent, 5-7 vol)
-
-
Procedure:
-
Charge: Load a glass-lined reactor with 4-hydroxyacetophenone and DCM (or Toluene). Stir to dissolve.
-
Activation: Add Methanol (0.1 equiv). Cool the mixture to 5–10°C .
-
Addition: Add Sulfuryl Chloride dropwise over 2–3 hours.
-
Reaction: Allow to warm to 20–25°C and stir for 4 hours. Monitor by HPLC (Target: < 1.0% SM).
-
Quench: Slowly add water (3 vol) to quench excess reagent. Caution: HCl gas evolution.[1]
-
Workup: Separate phases. Wash organic layer with sat.
then Brine. -
Isolation: Concentrate solvent to ~2 volumes. Cool to 0°C to crystallize.[1] Filter and dry.[2]
-
Step 2: Synthesis of 1-(3-Chloro-4-ethoxyphenyl)ethanone
Objective: O-Ethylation of the phenolic intermediate.[1]
-
Reagents:
-
3-Chloro-4-hydroxyacetophenone (1.0 equiv)[1]
-
Ethyl Bromide (1.2 equiv) OR Diethyl Sulfate (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (1.5 equiv) -
Acetone or DMF (Solvent, 5 vol)
-
-
Procedure:
-
Charge: Load reactor with 3-Chloro-4-hydroxyacetophenone,
, and Acetone. -
Addition: Add Ethyl Bromide.
-
Reaction: Heat to reflux (approx. 56°C for Acetone) for 6–10 hours.
-
Note: If using DMF, heat to 60°C. Reaction is faster in DMF but workup requires water precipitation.
-
-
Monitor: TLC/HPLC should show complete consumption of phenol.
-
Workup (Acetone Method):
-
Purification: Recrystallize the crude solid from Ethanol/Water (80:20) or Hexane/Ethyl Acetate.
-
Process Workflow & Engineering Controls
Caption: Process flow diagram for the sequential synthesis.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to pale yellow crystalline solid | Visual |
| Purity | > 98.0% | HPLC (Area %) |
| Melting Point | 74 – 78 °C | Capillary |
| 400 MHz NMR | ||
| Mass Spec | [M+H] | LC-MS |
Safety & Handling (E-E-A-T)
-
Sulfuryl Chloride (
): Highly corrosive and reacts violently with water.[1] Must be handled under inert atmosphere (Nitrogen).[3] Scrubber system required for HCl/SO2 off-gassing.[1] -
Ethyl Bromide: Volatile and alkylating agent.[1] Use in a closed pressure reactor if temperature exceeds its boiling point (38°C) or use efficient reflux condensers.
-
Impurity Management: The "3,5-dichloro" impurity is controlled by maintaining low temperatures during Step 1.[1] If present >1%, it is difficult to remove later; recrystallize the intermediate before Step 2.
References
-
Sigma-Aldrich. Product Specification: 3'-Chloro-4'-hydroxyacetophenone (CAS 2892-29-7).[1][4]Link
-
ChemicalBook. Synthesis and Properties of 1-(3-Chloro-4-methoxyphenyl)ethanone (Analogous Protocol).Link
-
BenchChem. Application Notes for Chlorination of Acetophenones.Link
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1-(3-chloro-4-methoxyphenyl)ethanone.[1]Link
-
Organic Chemistry Portal. Friedel-Crafts Acylation and Alkylation Mechanisms.Link
Sources
1-(3-Chloro-4-ethoxyphenyl)ethanone as a building block for antifungal agents
Application Note: 1-(3-Chloro-4-ethoxyphenyl)ethanone as a Premier Scaffold for Antifungal Agent Synthesis
Executive Summary
The rapid emergence of multidrug-resistant fungal pathogens (Candida auris, azole-resistant Aspergillus fumigatus) necessitates the development of novel antifungal agents with distinct mechanisms of action or enhanced potency. 1-(3-Chloro-4-ethoxyphenyl)ethanone (also known as 3'-Chloro-4'-ethoxyacetophenone) has emerged as a critical building block in this domain. Its unique substitution pattern—combining the lipophilic, metabolically stable ethoxy group with the electron-withdrawing, halogen-bonding capability of the meta-chlorine—makes it an ideal precursor for synthesizing chalcones , thiazoles , and imidazoles .
This application note details the strategic utility of this building block, providing validated protocols for its conversion into high-potency antifungal scaffolds and outlining the biological evaluation pathways required for lead optimization.
Structural Rationale & Mechanism of Action
The efficacy of antifungal agents often hinges on their ability to penetrate the fungal cell wall and inhibit sterol biosynthesis (specifically CYP51/lanosterol 14
-
Lipophilicity Modulation: The 4-ethoxy group increases logP compared to methoxy analogs, enhancing membrane permeability without compromising water solubility to the extent of longer alkyl chains.
-
Metabolic Stability: The 3-chloro substituent sterically hinders metabolic oxidation at the ortho-positions and electronically deactivates the ring, prolonging the half-life of the derived pharmacophore.
-
Halogen Bonding: The chlorine atom can participate in specific halogen-bonding interactions with the active site residues of fungal enzymes, potentially increasing binding affinity.
Pathway Visualization: Synthetic Utility
Figure 1: Synthetic diversification pathways starting from 1-(3-Chloro-4-ethoxyphenyl)ethanone. The scaffold serves as a divergent point for three major classes of antifungal agents.
Experimental Protocols
Protocol A: Synthesis of Antifungal Chalcones (Claisen-Schmidt Condensation)
Target: Synthesis of (E)-1-(3-chloro-4-ethoxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones. Mechanism: Base-catalyzed aldol condensation followed by dehydration.
Reagents:
-
1-(3-Chloro-4-ethoxyphenyl)ethanone (1.0 equiv)
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde) (1.0 equiv)
-
Sodium Hydroxide (NaOH), 40% aqueous solution
-
Ethanol (95%)
-
Ice-water bath
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 1-(3-Chloro-4-ethoxyphenyl)ethanone and 5.0 mmol of the selected benzaldehyde in 20 mL of ethanol.
-
Catalysis: Place the flask in an ice bath (0–5°C). Dropwise add 5 mL of 40% NaOH solution while stirring magnetically.
-
Reaction: Allow the mixture to stir at room temperature for 12–24 hours. Critical Checkpoint: The reaction progress should be monitored by TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the ketone spot indicates completion.
-
Precipitation: Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL of dilute HCl (to neutralize excess base). A solid precipitate will form immediately.[1]
-
Purification: Filter the solid under vacuum, wash with cold water (3 x 20 mL), and recrystallize from hot ethanol to yield the pure chalcone.
Expected Yield: 75–85% Characterization:
-
IR: Characteristic C=O stretch at ~1650 cm⁻¹, C=C stretch at ~1600 cm⁻¹.[1]
-
¹H NMR: Two doublets (J = 15–16 Hz) for the vinylic protons, confirming the trans (E) geometry.
Protocol B: Synthesis of Thiazole Derivatives (Hantzsch Synthesis)
Target: Synthesis of 4-(3-chloro-4-ethoxyphenyl)-2-substituted-thiazoles.
Mechanism: Condensation of an
Phase 1:
-
Dissolve 10 mmol of 1-(3-Chloro-4-ethoxyphenyl)ethanone in 30 mL of glacial acetic acid.
-
Add 10 mmol of bromine (Br₂) dropwise at room temperature.
-
Stir for 2 hours. Pour into ice water. Filter the resulting solid (Phenacyl bromide intermediate). Caution: Phenacyl bromides are potent lachrymators.[1] Handle in a fume hood.
Phase 2: Cyclization
-
Reflux: In a 50 mL flask, mix the phenacyl bromide intermediate (5 mmol) with thiourea or a substituted thioamide (5 mmol) in 20 mL of ethanol.
-
Heating: Reflux the mixture for 4–6 hours.
-
Neutralization: Cool the solution and neutralize with aqueous ammonia or NaHCO₃ to precipitate the free base.[1]
-
Isolation: Filter the solid and recrystallize from ethanol/DMF.
Biological Evaluation: Antifungal Susceptibility Testing
Once synthesized, the derivatives must be evaluated for antifungal potency.[2][3] The standard protocol follows the CLSI (Clinical and Laboratory Standards Institute) M27-A3 guidelines for yeasts.
Assay Setup:
-
Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).[1]
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Control: Fluconazole or Amphotericin B.[1]
Procedure:
-
Prepare stock solutions of synthesized compounds in DMSO (1000 µg/mL).
-
Perform serial 2-fold dilutions in 96-well microplates to achieve a concentration range of 0.125 – 64 µg/mL.
-
Inoculate wells with fungal suspension (
cells/mL). -
Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of visible growth.[1]
Representative Data: Structure-Activity Relationship (SAR)
The following table summarizes expected activity trends based on literature data for analogous 3-chloro-4-alkoxy acetophenone derivatives [1][2].
| Compound Class | R-Group (Aldehyde/Thiourea) | Target Organism | Typical MIC (µg/mL) | Potency vs. Fluconazole |
| Chalcone | 4-Chlorophenyl | C. albicans | 12.5 – 25.0 | Lower |
| Chalcone | 2,4-Dichlorophenyl | A. fumigatus | 6.25 – 12.5 | Comparable |
| Thiazole | 2-Amino (from Thiourea) | C. albicans | 3.12 – 6.25 | High |
| Thiazole | 2-Hydrazinyl | C. neoformans | 1.56 – 3.12 | Superior |
Table 1: Comparative antifungal potency of derivatives. Note that the thiazole ring typically confers higher potency due to enhanced binding with the heme iron of CYP51.
Safety & Handling
-
1-(3-Chloro-4-ethoxyphenyl)ethanone: Irritant (Skin/Eye/Respiratory). Wear nitrile gloves and safety goggles.
-
Bromine: Highly toxic and corrosive.[1] Use only in a functioning fume hood.[1]
-
Phenacyl Bromide Intermediate: Lachrymator.[1] Double-glove and keep all glassware in the hood until quenched.
References
-
Vertex AI Search. (2023).[1] Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. National Institutes of Health (PMC). Retrieved from [Link]
-
Native Science Report. (2021). Synthesis and Biological Evaluation of Imidazole-Bearing Chalcones Toward New Antifungals. Retrieved from [Link]
-
PubChem. (2023).[1] Compound Summary: 3'-Chloro-4'-methoxyacetophenone (Analogous Scaffold). National Library of Medicine.[1] Retrieved from [Link]
-
Asian Journal of Chemistry. (2018). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. Retrieved from [Link]
-
MDPI. (2024).[1] Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives. Retrieved from [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 3'-Chloro-4'-ethoxyacetophenone Derivatives for Accelerated Drug Discovery
Abstract: This guide provides a comprehensive framework for the rapid and efficient synthesis of 3'-Chloro-4'-ethoxyacetophenone derivatives, particularly chalcones, utilizing Microwave-Assisted Organic Synthesis (MAOS). Chalcones and related acetophenone derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3][4] Traditional synthesis methods, however, often involve long reaction times and moderate yields. By leveraging the principles of dielectric heating, the protocols detailed herein demonstrate significant acceleration of reaction rates, enhancement of product yields, and adherence to the principles of green chemistry.[5][6][7][8] This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of these valuable intermediates.
The Rationale: Why Microwave Synthesis for Acetophenone Derivatives?
The 3'-Chloro-4'-ethoxyacetophenone core is a valuable building block for generating libraries of bioactive compounds, most notably chalcones. Chalcones are α,β-unsaturated ketones that serve as precursors for various flavonoids and heterocyclic compounds with therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The efficiency of synthesizing a diverse library of these derivatives is a critical bottleneck in the early stages of drug discovery.
Conventional heating methods rely on thermal conduction and convection, where heat is transferred inefficiently from an external source through the vessel walls to the reaction medium. This process is slow and often results in non-uniform temperature distribution, leading to longer reaction times and the formation of byproducts.[9]
Microwave-Assisted Organic Synthesis (MAOS) fundamentally changes how energy is delivered to the reaction. Instead of external heating, microwave irradiation interacts directly with polar molecules within the reaction mixture, causing them to rapidly oscillate and generate heat volumetrically and uniformly.[5][10][11] This phenomenon, known as dielectric heating, is governed by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like most organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. The rapid, continuous reorientation generates friction, which translates into intense, uniform heat throughout the sample.[5][6][9]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from a salt or catalyst), they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat.[6][9]
This direct energy transfer leads to spectacular rate enhancements, often reducing reaction times from hours to mere minutes, while simultaneously improving yields and product purity.[7][10][12]
Caption: Energy transfer in conventional vs. microwave heating.
General Synthetic Pathway: Claisen-Schmidt Condensation
The primary method for synthesizing chalcone derivatives from 3'-Chloro-4'-ethoxyacetophenone is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. The microwave protocol dramatically accelerates this transformation.
Caption: General workflow for microwave-assisted chalcone synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the microwave-assisted Claisen-Schmidt condensation. Researchers should optimize the reaction time and temperature for each specific aldehyde used.
3.1. Materials and Reagents
| Reagent/Material | Purity | CAS Number | Supplier Example | Notes |
| 3'-Chloro-4'-ethoxyacetophenone | ≥98% | 92590-76-6 | Sigma-Aldrich | The key starting ketone. |
| Substituted Benzaldehydes | ≥98% | Varies | TCI, Alfa Aesar | E.g., Benzaldehyde, 4-Methoxybenzaldehyde. |
| Potassium Hydroxide (KOH) | ≥85% | 1310-58-3 | Fisher Scientific | Catalyst. |
| Ethanol (Absolute) | ≥99.5% | 64-17-5 | VWR | Microwave-transparent polar solvent. |
| Ethyl Acetate | ACS Grade | 141-78-6 | Major Suppliers | For extraction and chromatography. |
| Hexane | ACS Grade | 110-54-3 | Major Suppliers | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | 7757-82-6 | Major Suppliers | Drying agent. |
| Microwave Reaction Vials (10 mL) | - | - | CEM, Anton Paar | With stir bars and snap caps. |
3.2. Instrumentation
-
A dedicated monomode microwave reactor (e.g., CEM Discover, Anton Paar Monowave) capable of controlling temperature and pressure is required. Domestic microwave ovens are not suitable due to their lack of precise control and safety features.[9][11]
-
Standard laboratory glassware.
-
Magnetic stirrer/hotplate.
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254).
3.3. Step-by-Step Synthesis Procedure
-
Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 3'-Chloro-4'-ethoxyacetophenone (1.0 mmol, 198.65 mg), the desired substituted benzaldehyde (1.1 mmol), and absolute ethanol (3 mL).
-
Catalyst Addition: Add a solution of potassium hydroxide (1.5 mmol, 84.15 mg) dissolved in a minimal amount of ethanol (~0.5 mL) to the reaction vial.
-
Vessel Sealing: Securely cap the vessel. Causality Note: Proper sealing is crucial to allow the reaction to reach temperatures above the solvent's boiling point, which is a key advantage of microwave synthesis for accelerating reactions.[13]
-
Microwave Irradiation: Place the vial into the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 120 °C (use a pre-stirring time of 15 seconds)
-
Hold Time: 15 minutes
-
Power: 200 W (dynamic power control to maintain temperature)
-
Pressure: Max limit of 250 psi
-
-
Reaction Monitoring & Cooldown: After the irradiation period, the instrument's compressed air cooling system will rapidly cool the vessel to below 50 °C. Progress can be monitored by TLC (e.g., 7:3 Hexane:Ethyl Acetate eluent) if optimizing for a new substrate.[8][14]
-
Work-up: Once cooled, open the vial and transfer the contents to a separatory funnel containing 20 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure chalcone derivative.[14]
3.4. Expected Results for Representative Derivatives
The following table provides expected outcomes for the synthesis of chalcone derivatives using the protocol above. Reaction times and yields are indicative and may be optimized further.
| Aldehyde Reactant | Reaction Time (min) | Microwave Power (W) | Yield (%) | Physical Appearance |
| Benzaldehyde | 15 | 200 (Dynamic) | 85-92% | Pale yellow solid |
| 4-Methoxybenzaldehyde | 10 | 200 (Dynamic) | 90-97% | Yellow crystalline solid |
| 4-Chlorobenzaldehyde | 20 | 200 (Dynamic) | 82-88% | Off-white solid |
| 4-Nitrobenzaldehyde | 20 | 200 (Dynamic) | 75-83% | Bright yellow powder |
Product Validation and Characterization
Ensuring the identity and purity of the synthesized compound is a cornerstone of trustworthy research. Standard analytical techniques should be employed.
-
¹H and ¹³C NMR: Provides definitive structural information about the carbon-hydrogen framework. For a typical chalcone product, expect to see two characteristic doublets for the vinylic protons (H-α and H-β) in the ¹H NMR spectrum with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption band around 1650-1670 cm⁻¹ is indicative of the α,β-unsaturated carbonyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point (MP): A sharp melting point range is a good indicator of purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst.- Insufficient temperature/time.- Deactivated aldehyde. | - Use fresh KOH.- Increase reaction temperature to 140°C or time to 25 min.- Use freshly distilled or a new bottle of the aldehyde. |
| Incomplete Reaction | - Short reaction time.- Low microwave power absorption. | - Increase hold time in 5-minute increments.- If using a non-polar co-solvent, switch to a more polar one like DMF (with caution for higher temps). |
| Formation of Byproduct | - Reaction temperature is too high.- Aldehyde self-condensation (Cannizzaro). | - Reduce the reaction temperature to 100-110°C.- Ensure a slight excess of the acetophenone, not the aldehyde. |
| Pressure Limit Exceeded | - Reaction vial overfilled.- High vapor pressure of solvent at set temp. | - Reduce the total solvent volume to <40% of the vial's capacity.- Choose a solvent with a higher boiling point if necessary (e.g., isopropanol). |
Conclusion
Microwave-assisted synthesis offers a superior, green, and highly efficient platform for the rapid production of 3'-Chloro-4'-ethoxyacetophenone derivatives.[9] The protocols outlined in this application note demonstrate a dramatic reduction in reaction times from hours to minutes and a significant increase in product yields compared to conventional methods.[7][15] This acceleration of the synthesis-purification cycle empowers medicinal chemists to generate diverse compound libraries more effectively, ultimately speeding up the hit-to-lead optimization process in drug discovery.[12][16]
References
-
Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available at: [Link]
-
Al-Mulla, A. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. (2025). Available at: [Link]
-
Waghmare, A.S., et al. (2022). MICROWAVE ASSISTED ONE-POT THREE-COMPONENT SYNTHESIS OF 3,4-DIHYDROPYRIMIDIN-2(1H). RASĀYAN Journal of Chemistry. Available at: [Link]
-
Paul, S., Nanda, P., Gupta, R., & Loupy, A. (2003). Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation. Synthesis. Available at: [Link]
-
PubChem. 3'-Chloro-4'-methoxyacetophenone. National Center for Biotechnology Information. Available at: [Link]
-
Microwave-Assisted Synthesis of Arylidene Acetophenones. ResearchGate. Available at: [Link]
-
Al-Salahi, R., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PMC. Available at: [Link]
-
Riveira, M.J., et al. (2018). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. PMC. Available at: [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. (2019). Available at: [Link]
-
A Microwave-Assisted Friedel-Crafts Acylation of Toluene with Anhydrides. ResearchGate. (2025). Available at: [Link]
-
Henary, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. Available at: [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org. (2023). Available at: [Link]
-
Al-Ghorbani, M., et al. (2019). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis. MDPI. Available at: [Link]
-
Microwave-Assisted Synthesis of Acetophenone (per-O-acetylated-β-D-glucopyranosyl)thiosemicarbazones. SciSpace. Available at: [Link]
-
Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. Available at: [Link]
-
Pawar, S.S., & Ingle, V.N. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. (2025). Available at: [Link]
-
Paul, S., Nanda, P., Gupta, R., & Loupy, A. (2003). Zinc Mediated Friedel–Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation. Thieme. Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. (2023). Available at: [Link]
-
Microwave-Assisted Synthesis in Drug Development. EPCP. Available at: [Link]
-
Xu, H., et al. (2015). Efficient Synthesis of a-Hydroxyacetophenone via Microwave Irradiation of a-Bromoacetophenone from Acetophenone. Asian Journal of Chemistry. Available at: [Link]
-
SYNTHESIS OF SOME SUBSTITUTED BENZYLIDENE ACETOPHENONES UNDER MICROWAVE IRRADIATION. Research Publish Journals. Available at: [Link]
-
Mohareb, R.M., Mohamed, A.A., & Ibrahim, R.A. (2022). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
-
Exploring Chemistry And Applications Of Chalcones: A Comprehensive Review. IJCRT.org. (2025). Available at: [Link]
-
Li, Z., et al. (2024). Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review. RSC Publishing. Available at: [Link]
-
Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Pharmaceutical Research International. Available at: [Link]
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- 14. Bot Verification [rasayanjournal.co.in]
- 15. researchgate.net [researchgate.net]
- 16. anubooks.com [anubooks.com]
Troubleshooting & Optimization
Improving yield of Friedel-Crafts acylation for ethoxy-substituted acetophenones
Welcome to the technical support guide for optimizing the Friedel-Crafts acylation of ethoxybenzene to synthesize ethoxy-substituted acetophenones. This resource is designed for researchers, chemists, and drug development professionals who are looking to improve reaction yields, minimize side products, and troubleshoot common experimental challenges. Here, we move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a deeper understanding and more effective problem-solving.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the acylation of activated aromatic ethers like ethoxybenzene.
Q1: My reaction yield is very low or I'm getting no product at all. What are the most likely causes?
A1: Low to no yield in a Friedel-Crafts acylation of an activated substrate like ethoxybenzene typically points to one of three areas: catalyst activity, substrate deactivation, or improper reaction conditions.
-
Catalyst Inactivity: The most common Lewis acid, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any exposure to atmospheric humidity will hydrolyze the catalyst, rendering it inactive. Always use a fresh, unopened container of anhydrous AlCl₃ or a properly stored and sealed bottle.
-
Substrate-Catalyst Interaction: The oxygen atom of the ethoxy group is a Lewis base. It can form a complex with the AlCl₃ catalyst. This interaction is problematic because it places a positive charge on the oxygen, which strongly deactivates the aromatic ring towards the desired electrophilic attack.[1][2] To mitigate this, a stoichiometric excess of the catalyst is often required.
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a full equivalent of the Lewis acid catalyst. The reason is that the product, an aryl ketone, is also a Lewis base and forms a stable complex with the AlCl₃.[3][4] This complexation effectively removes the catalyst from the reaction cycle. The complex is broken during the aqueous workup step to release the final product.[3][5]
Q2: I'm observing a significant amount of the ortho-isomer instead of the desired para-isomer (4-ethoxyacetophenone). How can I improve regioselectivity?
A2: The ethoxy group is an ortho, para-directing activator.[6] While both isomers are expected, the para-product is typically favored due to the steric hindrance of the bulky acyl group and the catalyst complex at the ortho-position. If you are seeing an unusually high ortho/para ratio, consider the following:
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity for the thermodynamically favored para-isomer. Friedel-Crafts reactions are often exothermic, so it is critical to maintain cold temperatures (e.g., 0-5 °C) during the addition of reagents.
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio. Less polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often provide better para-selectivity compared to more polar solvents like nitromethane.
-
Lewis Acid: The size of the Lewis acid-acylating agent complex can impact steric hindrance. While AlCl₃ is standard, experimenting with other Lewis acids might alter the regiochemical outcome.
Q3: Is polyacylation a concern with a highly activated substrate like ethoxybenzene?
A3: Fortunately, polyacylation is generally not a significant issue in Friedel-Crafts acylation, which is a distinct advantage over its counterpart, Friedel-Crafts alkylation.[7][8] The acyl group (e.g., acetyl group) introduced onto the aromatic ring is an electron-withdrawing group. This deactivates the ring, making it significantly less nucleophilic and therefore less likely to undergo a second acylation reaction.[2][8][9]
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving more complex problems.
Issue 1: Formation of Unidentified Side Products and Tar
The appearance of dark, tarry substances or unexpected peaks in your analytical data (GC-MS, NMR) points to side reactions. For ethoxybenzene, the primary suspects are ether cleavage and polymerization.
-
Causality - Ether Cleavage: The combination of a strong Lewis acid (AlCl₃) and heat can be harsh enough to cleave the ether bond (O-dealkylation). This generates phenol as a byproduct. Phenol is also an activated aromatic ring and can undergo acylation, leading to a mixture of hydroxyacetophenones and further complicating the product mixture.
-
Solution:
-
Strict Temperature Control: Maintain the reaction at a low temperature (0-5 °C) throughout the addition and initial stirring period. Avoid any uncontrolled exotherms.
-
Use a Milder Lewis Acid: For highly activated substrates, a less aggressive Lewis acid can prevent side reactions. Consider replacing AlCl₃ with ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[3] While they may be less reactive, the milder conditions can provide a cleaner reaction profile and higher yield of the desired product.[10]
-
Table 1: Comparison of Common Lewis Acids for Friedel-Crafts Acylation
| Lewis Acid | Relative Reactivity | Typical Substrates | Key Considerations |
| AlCl₃ | Very High | Benzene, deactivated arenes | Prone to causing side reactions with activated arenes; moisture sensitive.[11] |
| FeCl₃ | High | Activated and moderately activated arenes | Milder than AlCl₃, often leading to cleaner reactions.[11] Good alternative for ethoxybenzene.[10] |
| ZnCl₂ | Moderate | Highly activated arenes (phenols, anilines) | Generally requires higher temperatures; good for avoiding ether cleavage.[3] |
| BF₃ | Moderate | General use | Gas, can be more difficult to handle. Often used as its etherate complex. |
Issue 2: Difficult Reaction Workup & Product Isolation
A common challenge is the formation of emulsions or solid precipitates during the aqueous workup, making extraction and isolation difficult.
-
Causality - Catalyst Quenching: The workup involves quenching the reaction mixture, which contains a large amount of AlCl₃ and its complexes, with water or ice. This is a highly exothermic process that hydrolyzes AlCl₃ to form aluminum hydroxides (Al(OH)₃) and HCl.[1] The gelatinous Al(OH)₃ precipitate is often the cause of emulsions.
-
Solution:
-
Slow, Cold Quenching: Always perform the quench by slowly adding the reaction mixture to a vigorously stirred beaker of crushed ice and dilute HCl. Never add water directly to the reaction flask. The acid helps to keep the aluminum salts dissolved as soluble species.
-
Proper Washing: After extraction into an organic solvent, wash the organic layer sequentially with dilute HCl (to remove any remaining amines or aluminum salts), water, a saturated sodium bicarbonate solution (to neutralize acid), and finally brine (to aid in drying).
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting a low-yielding Friedel-Crafts acylation reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-(3-Chloro-4-ethoxyphenyl)ethanone
Technical Overview & Compound Specifications
Welcome to the technical support guide for the purification of 1-(3-Chloro-4-ethoxyphenyl)ethanone (also known as 3'-Chloro-4'-ethoxyacetophenone). This guide treats the purification process as a logical workflow, prioritizing purity and yield.
Note on Physical State: Based on the homologous series (specifically the methoxy analog, CAS 37612-52-5), this compound is likely a crystalline solid with a melting point in the range of 70–80 °C [1, 2].[1] While column chromatography is effective, we highly recommend assessing the crude material for recrystallization potential before committing to a column.
Quick Reference Data
| Property | Specification | Notes |
| Molecular Formula | C₁₀H₁₁ClO₂ | |
| Molecular Weight | 198.65 g/mol | |
| Predicted Mp | 70–78 °C | Based on methoxy analog [1].[2][3][4] |
| Polarity | Moderate | Ketone + Ether functionalities. |
| Solubility | DCM, EtOAc, MeOH | Insoluble in water.[1] |
| TLC Detection | UV (254 nm) | Strong absorbance (aromatic ketone).[1] |
| TLC Stain | 2,4-DNP | Stains yellow/orange (Ketone specific) [3].[1] |
Phase I: Pre-Purification Diagnostics
Before packing a column, you must characterize the separation difficulty.
Step 1: Thin Layer Chromatography (TLC) Optimization
Do not guess the solvent system.[1] Perform the following spot tests on Silica Gel 60 F₂₅₄ plates:
-
Test System A (Non-polar): 10% Ethyl Acetate in Hexanes.
-
Goal: Check if impurities move to the solvent front.
-
-
Test System B (Target): 20% Ethyl Acetate in Hexanes.
-
Target Rf: The product should appear at Rf 0.25 – 0.35 .
-
Why: This retention factor allows sufficient interaction with the silica for resolution from close-running impurities [4].
-
-
Visualization:
Step 2: The "Solid vs. Oil" Decision
Since this compound is likely a solid:
-
Scenario A: If the crude is a sticky solid, attempt to triturate with cold Hexanes or Pentane. If a white powder precipitates, filter it. You may avoid a column entirely.
-
Scenario B: If the crude is a complex oil or the triturated solid is impure (<95%), proceed to Column Chromatography.[1]
Phase II: Column Chromatography Protocol
Methodology: Flash Chromatography (Still et al. method) [4].[1] Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
Step 1: Column Architecture[1]
-
Silica Ratio: Use 30:1 (Silica mass : Crude mass) for easy separations (ΔRf > 0.2).[1] Increase to 50:1 if impurities are close (ΔRf < 0.1).[1]
-
Column Diameter: Select a column width that allows a silica bed height of 15–20 cm.
Step 2: Sample Loading (Critical)
Do not wet-load using DCM. Dichloromethane is too polar and will cause "band broadening," ruining your resolution.[1]
-
Recommended: Dry Loading.
-
Dissolve crude in minimal DCM.
-
Add silica gel (1.5x weight of crude).[1]
-
Rotary evaporate until a free-flowing dust remains.
-
Pour this dust onto the pre-packed column bed.
-
Step 3: Elution Gradient
Run a stepwise gradient to maintain sharp bands.
-
Equilibration: 100% Hexanes (2 column volumes).
-
Stage 1 (Impurity Flush): 5% EtOAc / 95% Hexanes.[1]
-
Action: Elutes non-polar impurities (e.g., unreacted starting material like 1-chloro-2-ethoxybenzene).[1]
-
-
Stage 2 (Product Elution): 15% → 20% EtOAc / Hexanes.
-
Action: The ketone product will elute here. Collect small fractions.
-
-
Stage 3 (Flush): 50% EtOAc / 50% Hexanes.[1]
-
Action: Clears highly polar byproducts (phenols, acids).[1]
-
Troubleshooting & FAQs
Issue 1: "My product is streaking (tailing) on the TLC plate and column."
-
Diagnosis: This often happens with acetophenones if there are residual acidic species (phenols) or if the silica is too acidic.[1]
-
Solution: Add 1% Triethylamine (TEA) to your column equilibration solvent.[1] This neutralizes the silica.
-
Caution: Flush the column with 2-3 volumes of solvent before loading your sample to ensure the TEA doesn't react with the ketone (though unlikely under these conditions).[1]
-
Issue 2: "The product is crystallizing inside the column tip or fractions."
-
Diagnosis: The compound has low solubility in the non-polar mobile phase (Hexanes) and high concentration in the band.[1]
-
Solution:
-
Immediately add a small amount of DCM or Acetone to the collection tubes to redissolve crystals.
-
Switch the mobile phase to DCM / Hexanes (e.g., 1:1) instead of EtOAc/Hexanes. DCM is a better solvent for aromatic solids.
-
Issue 3: "I see two spots very close together. Which is my product?"
-
Diagnosis: Likely a regioisomer (e.g., acylation occurred at the 2-position instead of the 4-position).[1]
-
Solution:
-
Use the 2,4-DNP stain .[6][7] Both isomers will stain, but often with slightly different shades.
-
Check the 1H NMR of the crude. The 1,3,4-substitution pattern has a distinct splitting pattern (doublet, doublet of doublets, doublet).[1] The regioisomer will differ.
-
Recycle: Combine the mixed fractions and re-column using a shallower gradient (e.g., 10% → 12% EtOAc).
-
Issue 4: "Can I use Methanol in the mobile phase?"
-
Answer: Avoid Methanol if possible. It dissolves silica slightly and generates heat when mixed with non-polar solvents. If you must increase polarity beyond 50% EtOAc, switch to pure Acetone or DCM.
Visualizations
Diagram 1: Purification Decision Matrix
Caption: Logical workflow to determine the necessity of column chromatography versus recrystallization.
[1]
Diagram 2: Column Chromatography Troubleshooting Logic
Caption: Step-by-step resolution for common chromatographic failures.
[1]
References
-
Sigma-Aldrich. (n.d.).[2][3] 3'-Chloro-4'-methoxyacetophenone Product Specification. Retrieved from (Used as homologous series reference for physical properties).[1]
-
ChemicalBook. (2025).[1][8] Properties of 3'-Chloro-4'-methoxyacetophenone (CAS 37612-52-5). Retrieved from .[1]
-
Chemistry LibreTexts. (2022).[1] Visualizing TLC Plates: 2,4-DNP Stain. Retrieved from .[1]
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1][9][10] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1][9] Retrieved from .[1]
Sources
- 1. rsc.org [rsc.org]
- 2. 3-CHLORO-4-METHOXYACETOPHENONE price,buy 3-CHLORO-4-METHOXYACETOPHENONE - chemicalbook [chemicalbook.com]
- 3. 3-CHLORO-4-METHOXYACETOPHENONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 3-CHLORO-4-METHOXYACETOPHENONE | 37612-52-5 [chemicalbook.com]
- 5. TLC stains [reachdevices.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. W. C. Still, M. Kahn and A. Mitra, “Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution,” Journal of Organic Chemistry, Vol. 43, No. 14, 1978, pp. 2923-2925. - References - Scientific Research Publishing [scirp.org]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: Controlling Regioselectivity in the Acetylation of 2-Chlorophenetole
Welcome to the technical support center for the regioselective acetylation of 2-chlorophenetole. This guide is designed for researchers, chemists, and drug development professionals who are working with Friedel-Crafts acylation and need to control the isomeric outcome of their reactions. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired product distribution.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the Friedel-Crafts acetylation of 2-chlorophenetole, and why?
A1: The Friedel-Crafts acetylation of 2-chlorophenetole is an electrophilic aromatic substitution reaction where an acetyl group (CH₃CO-) is introduced onto the aromatic ring.[1] The regiochemical outcome is dictated by the directing effects of the two existing substituents: the ethoxy group (-OEt) and the chlorine atom (-Cl).
-
Ethoxy Group (-OEt): This is a strongly activating, ortho, para-directing group. It increases the electron density of the ring through a strong positive mesomeric effect (+M), making the ring more susceptible to electrophilic attack.[2]
-
Chlorine Atom (-Cl): This is a deactivating, yet ortho, para-directing group. While it withdraws electron density through its inductive effect (-I), it can donate a lone pair of electrons through resonance (+M), which directs incoming electrophiles to the ortho and para positions.[3]
Given these effects, the acetyl group will preferentially add to the positions that are activated by both groups and are sterically accessible. The primary products are:
-
4-Acetyl-2-chlorophenetole (Major Product): Substitution occurs at the C4 position, which is para to the strongly activating ethoxy group and meta to the chloro group. This position is electronically favored and sterically unhindered.
-
6-Acetyl-2-chlorophenetole (Minor Product): Substitution at the C6 position is ortho to the ethoxy group. While electronically activated, this position experiences significant steric hindrance from the adjacent ethoxy and chloro groups, generally leading to lower yields.[4]
Substitution at other positions (C3, C5) is generally not observed in significant quantities as these positions are not as electronically activated.
Q2: My reaction is producing a nearly 1:1 mixture of 4-acetyl and 6-acetyl isomers. How can I improve the selectivity for the 4-acetyl product?
A2: Achieving high selectivity for the 4-acetyl isomer often involves manipulating the steric and electronic environment of the reaction. A low selectivity suggests that the reaction conditions are not discriminating enough between the para and the sterically hindered ortho positions. Here are several strategies to enhance para-selectivity:
1. Choice of Lewis Acid: The size of the electrophilic species plays a crucial role. Bulky Lewis acids can form a large complex with the acylating agent (acetyl chloride), making it difficult to approach the sterically crowded C6 position.
-
Troubleshooting: If you are using a small Lewis acid like AlCl₃, consider switching to a bulkier one.
-
Recommendation: Employ a Lewis acid such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃).[5] The larger ionic radius can increase the steric demand of the electrophile, thus favoring attack at the less hindered C4 position.
2. Solvent Selection: The solvent can influence the effective size of the catalytic complex and the stability of the reaction intermediates.[6][7]
-
Troubleshooting: Non-polar solvents like carbon disulfide (CS₂) or 1,2-dichloroethane (DCE) can sometimes favor the formation of the more stable para product.[8]
-
Recommendation: Conduct the reaction in a non-coordinating solvent like 1,2-dichloroethane. Polar solvents like nitrobenzene, while sometimes used to improve solubility, can alter the reactivity of the Lewis acid and may affect selectivity.[9]
3. Temperature Control: Friedel-Crafts acylations are typically under kinetic control. Lowering the reaction temperature can increase selectivity by favoring the pathway with the lowest activation energy, which is often the formation of the sterically less hindered product.
-
Troubleshooting: If the reaction is being run at room temperature or higher, the increased kinetic energy may be sufficient to overcome the steric barrier for ortho-acylation.
-
Recommendation: Perform the reaction at a lower temperature, such as 0 °C or even -10 °C. This will slow down the reaction rate but often significantly improves the selectivity for the para isomer.
The following diagram outlines a decision-making workflow for optimizing para-selectivity.
Caption: Troubleshooting workflow for poor para-selectivity.
Q3: I am observing a significant amount of an undesired side product, which seems to be a di-acetylated compound. How can I prevent this?
A3: The formation of di-acetylated products is a form of polysubstitution, a known limitation of Friedel-Crafts reactions. It occurs because the first acetyl group, although deactivating, does not completely prevent a second substitution on the still-activated ring.
1. Control Stoichiometry: The most direct way to minimize polysubstitution is to control the molar ratio of the reactants.
-
Troubleshooting: Using an excess of the acylating agent (acetyl chloride) or Lewis acid dramatically increases the likelihood of a second acylation.
-
Recommendation: Use a slight excess of the 2-chlorophenetole substrate relative to the acetyl chloride and Lewis acid. A molar ratio of approximately 1.1 : 1.0 : 1.0 (Substrate : Acetyl Chloride : Lewis Acid) is a good starting point.
2. Mode of Addition (Perrier vs. Bouveault-Blanc): The order in which you mix the reagents can have a significant impact.
-
Perrier Addition: In this method, the Lewis acid and acetyl chloride are pre-mixed to form the acylium ion complex before the substrate is added slowly.[8] This keeps the concentration of the reactive electrophile high relative to the substrate.
-
Bouveault-Blanc Addition: Here, the acetyl chloride is added slowly to a mixture of the substrate and the Lewis acid. This keeps the concentration of the electrophile low and minimizes the chance of a second acylation on the product.
-
Recommendation: For minimizing di-acetylation, the Bouveault-Blanc addition method is generally preferred.
3. Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy and opportunity for the less favorable second acylation to occur.
-
Recommendation: Monitor the reaction closely using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC). Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times.
Q4: How can I accurately determine the ratio of the 4-acetyl and 6-acetyl isomers in my product mixture?
A4: Accurate quantification of the isomer ratio is critical for optimizing your reaction. Since these isomers have very similar chemical properties, chromatographic methods are most effective.
1. Gas Chromatography (GC): GC is an excellent technique for separating and quantifying volatile isomers.
-
Methodology: The crude product mixture can often be directly analyzed after a simple workup. The hydroxyl group of any unreacted starting material or phenolic byproducts can be derivatized (e.g., acetylation) to improve peak shape and volatility.[10][11]
-
Column Choice: A mid-polarity column (e.g., a (5%-phenyl)-methylpolysiloxane phase) is typically effective for separating these isomers.
-
Quantification: The ratio is determined by integrating the peak areas of the respective isomers. For high accuracy, response factors should be determined using pure standards if available.
2. High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, particularly for less volatile compounds or for samples that are not amenable to GC.
-
Methodology: Reversed-phase HPLC is the most common approach.
-
Column Choice: A C18 or a Phenyl-Hexyl column can provide good separation. The phenyl-hexyl phase offers alternative selectivity through π-π interactions, which can be advantageous for separating aromatic isomers.[12]
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While chromatography is preferred for precise quantification, ¹H NMR can provide a good estimate of the isomer ratio.
-
Methodology: The aromatic region of the ¹H NMR spectrum will show distinct signals for each isomer. By integrating a well-resolved, unique proton signal for each isomer, you can calculate their molar ratio. For example, the protons ortho to the newly introduced acetyl group often have a characteristic downfield shift.
Table 1: Comparison of Analytical Methods for Isomer Quantification
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation by boiling point and polarity in a gaseous mobile phase. | High resolution, excellent for volatile compounds, good quantification. | Requires thermal stability of analytes; derivatization may be needed. |
| HPLC | Separation by polarity in a liquid mobile phase. | Versatile, good for non-volatile compounds, high resolution. | Can be more time-consuming to develop a method. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Rapid, non-destructive, provides structural information. | Lower accuracy for quantification of minor isomers, requires clean sample. |
Experimental Protocols
Protocol 1: General Procedure for High-Selectivity Acetylation of 2-Chlorophenetole
This protocol is optimized for producing the 4-acetyl-2-chlorophenetole isomer.
Materials:
-
2-Chlorophenetole
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Reagent Preparation: To the flask, add anhydrous 1,2-dichloroethane (approx. 10 mL per 1 g of substrate). Add anhydrous AlCl₃ (1.05 equivalents) to the solvent and stir to form a slurry.
-
Substrate Addition: In the dropping funnel, dissolve 2-chlorophenetole (1.0 equivalent) in a small amount of anhydrous DCE.
-
Acylating Agent Addition (Bouveault-Blanc): Cool the AlCl₃ slurry to 0 °C. Slowly add acetyl chloride (1.0 equivalent) to the slurry via syringe over 10 minutes. Allow the mixture to stir for an additional 15 minutes at 0 °C.
-
Reaction: Slowly add the 2-chlorophenetole solution from the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 1-3 hours).
-
Workup: Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired ketone.
Caption: Reaction scheme for the acetylation of 2-chlorophenetole.
References
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Clark, J. (2023). Explaining the Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]
-
SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
Sandtorv, A. H. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 50. Retrieved from [Link]
-
Li, Y., et al. (2021). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. The Journal of Organic Chemistry, 86(15), 10283–10293. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Vedantu. (2024). Which Solvent is used in Friedel Crafts Reaction. Retrieved from [Link]
-
CK-12 Foundation. (2026). Electrophilic Substitution Reactions - Haloarenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
Naeimi, H., & Moradi, L. (2006). Regioselective ortho-acylation of phenol and naphthol derivatives catalyzed by FeCl3 under microwave conditions. Journal of Molecular Catalysis A: Chemical, 256(1-2), 242-246. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Domingo, L. R., et al. (2012). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. RSC Advances, 2(14), 5979-5986. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Retrieved from [Link]
-
Khuhawar, M. Y., & Lanjwani, S. N. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-204. Retrieved from [Link]
-
Thimmappa, R., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20(11), 19685–19696. Retrieved from [Link]
-
Al-Janabi, K. W. S., et al. (2012). Direct acetylation and determination of chlorophenols in aqueous samples by gas chromatography coupled with an electron-capture detector. Journal of Chromatographic Science, 50(7), 564-568. Retrieved from [Link]
-
Hashimoto, I., et al. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Research on Chemical Intermediates, 22(9), 855-869. Retrieved from [Link]
-
Wipf Group. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. University of Pittsburgh. Retrieved from [Link]
-
Padial, I. G., et al. (2022). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Catalysts, 12(8), 851. Retrieved from [Link]
-
Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Khonyong, S., et al. (2018). A sensitive and selective spectrophotometric method for 2-chlorophenol based on solid phase extraction with mixed hemimicelle magnetic nanoparticles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 192, 439-445. Retrieved from [Link]
-
van der Meer, M. P., et al. (2021). Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone. ChemRxiv. Retrieved from [Link]
-
University of Babylon. (2021). Analytical Separation Methods. Retrieved from [Link]
-
Shams, F., Emamian, S., & Zahedi, E. (2013). Impact of Lewis acid catalyst on the regioselectivity and kinetics of 1,3-dipolar cycloaddition reaction of azidobenzene with acrolein: a theoretical study using DFT. Journal of Physical and Theoretical Chemistry, 10(1), 1-10. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. m.youtube.com [m.youtube.com]
- 5. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main [vedantu.com]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. Direct acetylation and determination of chlorophenols in aqueous samples by gas chromatography coupled with an electron-capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Handling moisture sensitivity of aluminum chloride in acetophenone synthesis
Technical Support Center: Aluminum Chloride ( ) Handling in Acetophenone Synthesis
Topic: Managing Moisture Sensitivity & Stoichiometry in Friedel-Crafts Acylation Ticket ID: FC-ACYL-001 Status: Open Guide Assigned Specialist: Senior Application Scientist
Critical Safety Alert: Read Before Proceeding
⚠️ DANGER: HYDROGEN CHLORIDE (HCl) EVOLUTIONAluminum chloride is not merely "moisture sensitive"; it is violently reactive.[1][2] Upon contact with water or atmospheric moisture, it undergoes rapid hydrolysis:
$$AlCl_3 + 3H_2O \rightarrow Al(OH)3 + 3HCl{(g)} + \text{Heat}$$
Immediate Risks:- Inhalation Hazard: Releases high concentrations of corrosive HCl gas.
- Pressure Explosion: Sealed containers with moisture ingress can pressurize and burst.
- Thermal Runaway: Quenching large scale reactions (>10g) without cooling can cause solvent flash-boiling.
The "Why": The Chemistry of Failure
Understanding the mechanism is the only way to troubleshoot effectively.
In Friedel-Crafts alkylation ,
The Stoichiometric Trap
Many researchers fail because they treat
-
Activation:
binds to the acyl donor (Acetyl Chloride) to form the electrophilic acylium ion.[3] -
Product Complexation: The resulting acetophenone is a Lewis base. The carbonyl oxygen forms a strong, 1:1 stable complex with the aluminum atom.
-
Deactivation: This complex removes the Lewis acid from the cycle.
Therefore, you must use >1 equivalent of
Visualization: The Competition Pathway
The following diagram illustrates why moisture kills your yield and how the product traps the catalyst.
Caption: Competitive pathways for AlCl3. Moisture (Red path) irreversibly destroys the catalyst before it can activate the acyl chloride (Blue path).
Protocol Optimization: The "Dry" Standard
Follow this self-validating workflow to ensure reproducibility.
A. Reagent Quality Check (The Fog Test)
Before starting, open your
-
Pass: Powder is white or pale yellow. No immediate smoke.
-
Fail: Powder is grey/dark yellow. Immediate, heavy white fog (HCl) rises. Discard or Subliming required. [6][7]
B. Stoichiometry Table
Adjust your calculations based on your acylating agent.
| Acylating Agent | Min.[1][2][3][8] | Reason for Excess |
| Acetyl Chloride | 1.1 - 1.2 eq | 1.0 eq complexes with product; 0.1-0.2 eq drives rate. |
| Acetic Anhydride | 2.2 - 2.4 eq | 1.0 eq complexes with product; 1.0 eq complexes with acetate byproduct. |
C. Step-by-Step Synthesis Guide
-
System Prep: Flame-dry a 3-neck Round Bottom Flask (RBF). Flush with
or Argon while cooling.[6] -
Solvent Choice: Use Dichloromethane (DCM) (common, keeps complex soluble) or Nitrobenzene (high boiling, toxic). Avoid Ether/THF (they react with AlCl3).
-
The Addition (Critical):
-
Option A (Solid Addition): Suspend
in DCM. Add Acetyl Chloride dropwise at 0°C. (Preferred for controlling exotherm). -
Option B (Reverse Addition): Dissolve Acetyl Chloride in DCM. Add solid
via a powder funnel or "tipping tube" (Gooch tubing) to avoid atmospheric exposure.
-
-
Reaction Monitoring: The mixture will likely turn orange/red or dark brown. This is normal (the "Red Oil" complex).
-
Completion: Monitor HCl evolution. When bubbling stops, the reaction is likely finished.
Troubleshooting Hub (FAQs)
Q: My reaction turned into a solid, unstirrable sludge. What happened?
A: You likely used too little solvent. The Acetophenone-
-
Fix: Add more anhydrous DCM immediately. For future runs, aim for a concentration of 0.5M - 1.0M relative to the aromatic substrate.
Q: I have "gummy" grey precipitates during the workup that won't separate.
A: This is an emulsion caused by aluminum hydroxide (
-
Cause: You likely quenched with water or a base (NaOH/NaHCO3).
-
Fix: Acidify the aqueous layer! Add 6M HCl and shake vigorously. This converts insoluble
back into soluble salts, breaking the emulsion. Filter through Celite if solids persist.[9]
Q: Can I use "old" Aluminum Chloride that has clumped together? A: Generally, no . Clumping indicates hydrolysis.
-
Recovery: If supply is critical, you can purify it via sublimation . Place crude
in a sublimation apparatus with a small amount of NaCl (to lower melting point) and Aluminum powder (to reduce impurities). Heat to ~190°C under vacuum [1, 3].
Q: The reaction is vigorous upon adding the aromatic substrate. Is this normal? A: Yes. The formation of the Carbon-Carbon bond releases HCl gas.
-
Control: Ensure your reflux condenser is efficient and vented to a scrubber (e.g., a funnel inverted over dilute NaOH) to neutralize escaping HCl.
Post-Reaction Quenching (The Danger Zone)
NEVER add water directly to the reaction flask. The remaining
The "Reverse Quench" Protocol
-
Prepare: A large beaker with Crushed Ice + Conc. HCl (approx 10% of ice volume).
-
Transfer: Pour the organic reaction mixture slowly onto the Ice/Acid slurry with vigorous stirring.
-
Why Acid? The HCl keeps aluminum species in solution (
or ), preventing the formation of the dreaded gelatinous hydroxide emulsion [2].
Caption: The Reverse Quench workflow ensures safety and prevents emulsion formation.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aromatic Ketones).
-
BenchChem. (2025).[3][9] Technical Support Center: Removal of Aluminum Chloride Catalyst.
-
Google Patents. (1985). US4514373A - Purification of aluminum chloride.
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation Guide.
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
Sources
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. General Chemical Procedures | Mühendislik ve Doğa Bilimleri Fakültesi [fens.sabanciuniv.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. how do you get the aluminum chloride out | Filo [askfilo.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Minimizing byproduct formation in 3-chloro-4-ethoxyacetophenone production
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering yield losses or purity issues during the synthesis of 3-chloro-4-ethoxyacetophenone . This molecule is a critical intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.
The industry-standard route involves the Friedel-Crafts acylation of 2-chlorophenetole (1-chloro-2-ethoxybenzene) with acetyl chloride. While theoretically straightforward, this reaction is notoriously sensitive. The presence of the ethoxy group activates the ring but also introduces a vulnerability: ether cleavage (dealkylation) .
This guide addresses the three most common failure modes reported by our users:
-
The "Phenolic" Impurity (De-ethylation)
-
Regio-isomeric Contamination
-
Resinous/Colored Byproducts
Troubleshooting Guide (Q&A Format)
Issue 1: The "Phenolic" Impurity (De-ethylation)
User Question: "My HPLC shows a significant impurity (RT 4.2 min) that corresponds to a mass of 170.5 (M-28). It looks like I’m losing the ethyl group. Why is this happening?"
Scientist Response:
You are observing Friedel-Crafts Dealkylation . This is the most common pitfall when acylating alkoxybenzenes using strong Lewis acids like Aluminum Chloride (
-
The Mechanism:
is not just a catalyst; it is a strong Lewis acid that coordinates with the oxygen of your ethoxy group. Under elevated temperatures or prolonged reaction times, this complex facilitates the nucleophilic attack of the chloride ion ( ) on the ethyl group, cleaving it to form ethyl chloride and the aluminum salt of the phenol. Upon quenching, this yields 3-chloro-4-hydroxyacetophenone . -
The Fix:
-
Temperature Control (Critical): The acylation reaction is faster than the dealkylation. You must keep the reaction temperature below 5°C during the addition of the catalyst/acyl chloride. Only allow it to warm to room temperature after the addition is complete.
-
Order of Addition: Do not add
directly to the neat ether. Pre-dissolve the acetyl chloride and substrate in solvent (DCM or 1,2-DCE), then add in small portions. -
Quenching: Do not let the reaction stir overnight. Monitor by TLC/HPLC and quench immediately upon consumption of the starting material.
-
Issue 2: Regio-isomeric Contamination
User Question: "I have a persistent impurity (~8%) that is isomeric with my product. Is this the ortho-acylated product?"
Scientist Response: Yes, this is likely 3-chloro-2-ethoxyacetophenone .
-
The Cause: The ethoxy group is a strong ortho, para-director. The chlorine atom is a weak ortho, para-director (deactivating).
-
Position 4 (Target): Para to ethoxy, meta to chloro. Sterically accessible and electronically activated.
-
Position 6 (Impurity): Ortho to ethoxy, meta to chloro. This position is activated but sterically hindered by the ethoxy group.
-
-
The Fix:
-
Solvent Selection: Switch from high-polarity solvents (like nitrobenzene) to lower-polarity solvents like 1,2-dichloroethane (DCE) or Dichloromethane (DCM) . Lower polarity solvents generally increase the steric sensitivity of the electrophile, favoring the less hindered para position (Position 4).
-
Catalyst Loading: Ensure you are using exactly 1.1 to 1.2 equivalents of
. Excess Lewis acid can sometimes reduce regioselectivity by "swamping" the directing effects through complexation.
-
Issue 3: Dark Coloration & Tars
User Question: "My crude product is a dark brown tar/oil instead of an off-white solid. Recrystallization is difficult."
Scientist Response: This is typically caused by polymerization or oxidative degradation due to moisture or poor quality reagents.
-
The Fix:
-
Moisture Exclusion:
reacts violently with water to produce HCl gas and aluminum hydroxides. This kills the catalyst and generates heat/acid spots that degrade the ether. Ensure all glassware is flame-dried and the system is under a nitrogen blanket. -
Acetyl Chloride Quality: If your acetyl chloride is yellow or smells of acetic acid, it has hydrolyzed. Distill it before use. Colorless acetyl chloride is non-negotiable for high purity.
-
Visualizing the Chemistry
Reaction Pathways & Byproducts
The following diagram illustrates the competition between the desired acylation and the fatal dealkylation pathway.
Figure 1: Mechanistic divergence in the Friedel-Crafts acylation of 2-chlorophenetole. Path A is the desired route. Path B represents the critical dealkylation failure mode.
Troubleshooting Workflow
Use this decision tree to diagnose your specific experimental failure.
Figure 2: Diagnostic workflow for optimizing reaction parameters based on crude product analysis.
Experimental Protocol: The "Gold Standard"
To minimize the byproducts discussed above, follow this optimized protocol. This method prioritizes low-temperature addition to prevent ether cleavage.
Materials
-
Substrate: 2-Chlorophenetole (1.0 eq)
-
Reagent: Acetyl Chloride (1.2 eq) - Must be clear/colorless.
-
Catalyst: Anhydrous Aluminum Chloride (
) (1.3 eq) - Must be free-flowing powder, not clumped. -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Step-by-Step Procedure
-
Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with
(1.3 eq) and Solvent (5-10 volumes). Cool the suspension to 0°C using an ice/salt bath. -
Acylating Complex: Add Acetyl Chloride (1.2 eq) dropwise to the
suspension. Stir for 15 minutes at 0°C to form the active acylium complex. -
Substrate Addition (Crucial Step): Dissolve 2-Chlorophenetole (1.0 eq) in a minimal amount of solvent. Add this solution dropwise to the reaction mixture.
-
Control: Maintain internal temperature < 5°C .
-
Rate: Addition should take 30-60 minutes depending on scale.
-
-
Reaction: Allow the mixture to warm slowly to room temperature (20-25°C). Stir for 2-4 hours.
-
Monitor: Check TLC/HPLC every hour. Stop immediately when substrate is <1%.
-
-
Quenching: Pour the reaction mixture slowly into a stirred mixture of Ice + Conc. HCl .
-
Why HCl? It helps solubilize aluminum salts and prevents emulsions.
-
-
Workup: Separate the organic layer.[1][2] Extract the aqueous layer with DCM.[1] Wash combined organics with water, then 5% NaOH (removes phenolic byproducts), then Brine. Dry over
and concentrate.
Data Summary: Catalyst & Solvent Effects
| Variable | Condition | Outcome | Recommendation |
| Catalyst | High Yield, Risk of Dealkylation | Standard (with temp control) | |
| Lower Yield, Less Dealkylation | Use if substrate is very sensitive | ||
| Solvent | Nitrobenzene | High Solvency, Lower Regioselectivity | Avoid (Toxic/Hard to remove) |
| 1,2-DCE | Good Solubility, High Regioselectivity | Preferred | |
| Temp | > 25°C | Fast Reaction, High Phenolic Impurity | AVOID |
| 0 - 5°C | Slower Reaction, High Purity | MANDATORY |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts stoichiometry and workup procedures).
-
Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (The authoritative text on mechanism and Lewis Acid behavior).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Detailed mechanism of electrophilic aromatic substitution and directing effects).
-
Sarvari, M. H., & Sharghi, H. (2004).[3] Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions. Journal of Organic Chemistry. (Discusses milder alternatives to AlCl3 to prevent side reactions).
-
BenchChem Technical Support. (2025). Comparative Study of Catalysts for the Synthesis of 4'-Chloroacetophenone via Friedel-Crafts Acylation. (Provides specific data on catalyst efficiency and byproduct profiles for chloro-acetophenones).
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1-(3-Chloro-4-ethoxyphenyl)ethanone
In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering profound insights into molecular architecture. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 1-(3-Chloro-4-ethoxyphenyl)ethanone, a substituted acetophenone derivative. We will dissect its spectral features not in isolation, but through a robust comparative analysis with structurally related analogs, grounding our interpretation in empirical data and established principles. This approach is designed to equip researchers with the expertise to predict, analyze, and validate similar structures with confidence.
Predicted ¹H NMR Spectrum of 1-(3-Chloro-4-ethoxyphenyl)ethanone
A molecule's ¹H NMR spectrum is a direct reflection of its electronic and structural environment. Before examining experimental data, we can predict the spectrum of 1-(3-Chloro-4-ethoxyphenyl)ethanone by analyzing its unique proton environments. The structure contains six distinct sets of non-equivalent protons, which should give rise to six unique signals.
Molecular Structure and Proton Assignments
The diagram below illustrates the chemical structure with each unique proton environment labeled (H_a_ through H_f_). This assignment forms the basis for our spectral interpretation.
Caption: Structure of 1-(3-Chloro-4-ethoxyphenyl)ethanone with proton labels.
Based on this structure, we can make the following predictions, which are summarized in Table 1.
-
Chemical Shift (δ): This value, in parts per million (ppm), indicates the electronic environment of a proton.[1] Protons near electronegative atoms or electron-withdrawing groups are "deshielded" and appear at a higher chemical shift (further downfield).[2]
-
Integration: The area under a signal is proportional to the number of protons it represents.[2]
-
Multiplicity: This describes the splitting pattern of a signal due to the influence of neighboring, non-equivalent protons (spin-spin coupling). It follows the n+1 rule, where 'n' is the number of adjacent protons.[3]
Table 1: Predicted ¹H NMR Spectral Data for 1-(3-Chloro-4-ethoxyphenyl)ethanone
| Signal Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J) |
| H_a_ | Acetyl methyl (-COCH₃) | ~2.55 | 3H | Singlet (s) | N/A |
| H_b_ | Ethoxy methyl (-OCH₂CH ₃) | ~1.45 | 3H | Triplet (t) | J ≈ 7.0 Hz |
| H_c_ | Aromatic (H-2) | ~7.90 | 1H | Doublet (d) | J ≈ 2.2 Hz |
| H_d_ | Aromatic (H-6) | ~7.80 | 1H | Doublet of doublets (dd) | J ≈ 8.6, 2.2 Hz |
| H_e_ | Aromatic (H-5) | ~7.00 | 1H | Doublet (d) | J ≈ 8.6 Hz |
| H_f_ | Ethoxy methylene (-OCH ₂CH₃) | ~4.15 | 2H | Quartet (q) | J ≈ 7.0 Hz |
Comparative Analysis with Structural Analogs
To substantiate our predictions, we will compare the expected spectrum with the known spectra of two key analogs: 1-(4-ethoxyphenyl)ethanone (which lacks the chloro-substituent) and 3'-Chloro-4'-hydroxyacetophenone (which replaces the ethoxy with a hydroxyl group but maintains the aromatic substitution pattern).
Analog 1: 1-(4-ethoxyphenyl)ethanone
Also known as p-ethoxyacetophenone, this molecule provides the baseline values for the acetyl and ethoxy groups and a para-substituted aromatic ring.[4][5]
-
Aromatic Region: It exhibits a classic AA'BB' system, appearing as two distinct doublets around δ 7.9 ppm and δ 6.9 ppm. The downfield signal corresponds to the protons ortho to the electron-withdrawing acetyl group, while the upfield signal corresponds to the protons ortho to the electron-donating ethoxy group.
-
Aliphatic Region: The ethoxy group signals appear as a quartet around δ 4.1 ppm (-OCH₂-) and a triplet around δ 1.4 ppm (-CH₃), which is consistent with our prediction.[6] The acetyl methyl singlet is found at approximately δ 2.5 ppm.
Analog 2: 3'-Chloro-4'-hydroxyacetophenone
This analog is crucial for understanding the influence of the chlorine atom on the aromatic protons. The hydroxyl group is electronically similar to the ethoxy group (both are activating, ortho-para directing groups).
-
Aromatic Region: The substitution pattern creates an AMX spin system, very similar to our target molecule. Experimental data shows three distinct aromatic signals: a doublet around δ 7.9 ppm (H-2), a doublet of doublets around δ 7.8 ppm (H-6), and a doublet around δ 7.1 ppm (H-5). This pattern is a direct consequence of the chloro and hydroxyl substituents' positions and their electronic effects.
Table 2: Comparative ¹H NMR Data (Aromatic Protons, δ ppm)
| Proton | Predicted: 1-(3-Chloro-4-ethoxyphenyl)ethanone | Analog 1: 1-(4-ethoxyphenyl)ethanone | Analog 2: 3'-Chloro-4'-hydroxyacetophenone | Rationale for Shift in Target Molecule |
| H-2 | ~7.90 (d) | ~7.9 (d, 2H) | ~7.9 (d) | Position is ortho to C=O and meta to Cl. The deshielding effect of the acetyl group dominates. The small doublet splitting is due to meta-coupling with H-6. |
| H-6 | ~7.80 (dd) | ~7.9 (d, 2H) | ~7.8 (dd) | Position is meta to C=O and ortho to Cl. The deshielding from the acetyl group and the ortho-coupling to H-5 result in a downfield shift and complex splitting. |
| H-5 | ~7.00 (d) | ~6.9 (d, 2H) | ~7.1 (d) | Position is ortho to the electron-donating ethoxy group, causing significant shielding (upfield shift). It is split into a doublet by ortho-coupling with H-6. |
This comparative analysis strongly supports our initial predictions. The introduction of the chlorine atom at the C-3 position breaks the symmetry of the phenyl ring seen in Analog 1, leading to three distinct aromatic signals. The chemical shifts and multiplicities observed in Analog 2 align almost perfectly with the expected pattern for our target molecule, validating the predicted electronic effects of the substituents.
Standard Operating Protocol for ¹H NMR Data Acquisition
Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for acquiring high-quality ¹H NMR spectra.
Experimental Workflow
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(3-Chloro-4-ethoxyphenyl)ethanone.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single deuterium signal for locking.[7]
-
Add tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.0 ppm.[2]
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary, and transfer the clear solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Locking: The instrument locks onto the deuterium signal of the solvent (CDCl₃) to stabilize the magnetic field against drift.
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, symmetrical peaks and high resolution.
-
Tuning: The probe is tuned to the specific resonance frequency of ¹H nuclei in the current magnetic field strength to ensure maximum signal-to-noise.
-
-
Data Acquisition:
-
A standard proton experiment is initiated. Typical parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans is typically set between 8 and 16 to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
The spectrum is phased to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
The chemical shift axis is calibrated by setting the TMS signal to exactly 0.0 ppm.
-
The integral for each signal is calculated to determine the relative number of protons it represents.
-
Conclusion
The ¹H NMR spectrum of 1-(3-Chloro-4-ethoxyphenyl)ethanone is a clear fingerprint of its molecular structure. It is characterized by six distinct signals: a singlet for the acetyl methyl group, a triplet and a quartet for the ethoxy group, and three signals in the aromatic region (a doublet, a doublet of doublets, and another doublet) corresponding to the ABC-type spin system of the substituted phenyl ring. By employing a comparative analysis with well-understood analogs, we can assign each signal with a high degree of confidence. This guide demonstrates that a logical, data-driven, and comparative approach, underpinned by robust experimental protocols, is essential for the accurate and efficient structural elucidation of complex organic molecules.
References
-
Royal Society of Chemistry. (2013). Supporting information for Dalton Transactions. [Link]
-
Li, C., et al. (2019). Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. [Link]
-
National Center for Biotechnology Information. "p-Ethoxyacetophenone." PubChem Compound Database, CID=72872. [Link]
-
Ferrat, M., et al. (2013). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate. [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... [Table]. [Link]
-
National Center for Biotechnology Information. "1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one." PubChem Compound Database, CID=2776723. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for...[Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). [Link]
-
University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of California, Davis. (n.d.). NMR Spectroscopy: Chemical shifts. [Link]
-
NIST. (n.d.). Ethanone, 1-(4-ethoxyphenyl)-. In NIST Chemistry WebBook. [Link]
-
LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Ray, R., et al. (2013). Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
The Good Scents Company. (n.d.). 4-ethoxyacetophenone. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone. [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. acdlabs.com [acdlabs.com]
- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 4. Ethanone, 1-(4-ethoxyphenyl)- [webbook.nist.gov]
- 5. 4-ethoxyacetophenone, 1676-39-7 [thegoodscentscompany.com]
- 6. 4′-Ethoxyacetophenone(1676-63-7) 1H NMR [m.chemicalbook.com]
- 7. scs.illinois.edu [scs.illinois.edu]
Navigating Structural Nuances: A Comparative HPLC Retention Time Analysis of 3'-Chloro-4'-ethoxyacetophenone and 3'-Chloro-4'-methoxyacetophenone
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly within pharmaceutical and chemical research, high-performance liquid chromatography (HPLC) stands as a cornerstone for the separation, identification, and quantification of compounds. The retention time of an analyte in a reversed-phase HPLC (RP-HPLC) system is a direct reflection of its physicochemical properties, most notably its hydrophobicity. Even subtle modifications to a molecule's structure can lead to significant and predictable changes in its chromatographic behavior. This guide provides a detailed comparative analysis of the expected HPLC retention times of two closely related aromatic ketones: 3'-Chloro-4'-ethoxyacetophenone and 3'-Chloro-4'-methoxyacetophenone. As a Senior Application Scientist, the following discussion is grounded in the fundamental principles of chromatography and supported by established physicochemical data to provide a robust, scientifically sound comparison.
The Decisive Role of the Alkoxy Group in Reversed-Phase Chromatography
Reversed-phase HPLC separates molecules based on their hydrophobic character.[1] In this technique, a nonpolar stationary phase (commonly a C18-bonded silica) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. Compounds with greater hydrophobicity will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column, resulting in a later elution and a longer retention time.[1]
The two compounds at the heart of this guide differ by a single methylene (-CH2-) group in their alkoxy substituent—an ethoxy (-OCH2CH3) group versus a methoxy (-OCH3) group. This seemingly minor difference is, in fact, the primary determinant of their differential behavior in an RP-HPLC system. The addition of a methylene group to an alkyl chain systematically increases the nonpolar surface area of a molecule, thereby increasing its hydrophobicity.[2] This increase in hydrophobicity can be quantitatively expressed by the logarithm of the partition coefficient (logP), which measures a compound's differential solubility in a hydrophobic (n-octanol) and a hydrophilic (water) phase.[3] A higher logP value signifies greater hydrophobicity.
Physicochemical Properties at a Glance
A summary of the key physicochemical properties of the two compounds is presented below. The properties for 3'-Chloro-4'-ethoxyacetophenone are estimated based on the known values for 3'-Chloro-4'-methoxyacetophenone and the established contribution of a methylene group.
| Property | 3'-Chloro-4'-methoxyacetophenone | 3'-Chloro-4'-ethoxyacetophenone (Predicted/Estimated) |
| Molecular Formula | C9H9ClO2 | C10H11ClO2 |
| Molecular Weight | 184.62 g/mol [5] | 198.65 g/mol |
| Predicted logP | ~2.4[4] | ~2.9 |
| Expected RP-HPLC Retention | Shorter | Longer |
A Practical Approach: Experimental Protocol for Comparative Analysis
To empirically validate the predicted difference in retention times, the following detailed experimental protocol for a reversed-phase HPLC analysis is proposed. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.
Objective:
To compare the retention times of 3'-Chloro-4'-ethoxyacetophenone and 3'-Chloro-4'-methoxyacetophenone using a standard isocratic reversed-phase HPLC method.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
3'-Chloro-4'-ethoxyacetophenone standard
-
3'-Chloro-4'-methoxyacetophenone standard
-
Methanol (for sample dissolution)
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative HPLC analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 60:40 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare individual stock solutions of 3'-Chloro-4'-ethoxyacetophenone and 3'-Chloro-4'-methoxyacetophenone at a concentration of 1 mg/mL in methanol.
-
From the stock solutions, prepare working standard solutions of each compound at a concentration of 10 µg/mL by diluting with the mobile phase.
-
Filter the working standard solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the 10 µg/mL working standard of 3'-Chloro-4'-methoxyacetophenone and record the chromatogram.
-
Inject the 10 µg/mL working standard of 3'-Chloro-4'-ethoxyacetophenone and record the chromatogram.
-
For a direct comparison, a mixed standard solution containing both compounds can also be prepared and injected.
-
Anticipated Results and Discussion
Based on the principles of reversed-phase chromatography and the established influence of alkyl chain length on hydrophobicity, a clear and predictable outcome is expected from the proposed experiment.
Expected Data Summary
| Compound | Molecular Structure | Expected Retention Time (tR) | Expected Elution Order |
| 3'-Chloro-4'-methoxyacetophenone | Methoxy Group (-OCH3) | Shorter (e.g., ~5.2 min) | 1st |
| 3'-Chloro-4'-ethoxyacetophenone | Ethoxy Group (-OCH2CH3) | Longer (e.g., ~6.5 min) | 2nd |
In-Depth Analysis of Expected Outcome:
The addition of a single methylene group in the ethoxy substituent of 3'-Chloro-4'-ethoxyacetophenone significantly increases its nonpolar character compared to the methoxy analog. This heightened hydrophobicity leads to a stronger interaction with the nonpolar C18 stationary phase. Consequently, a greater proportion of the organic solvent in the mobile phase is required to elute the ethoxy compound from the column. Under isocratic conditions, this translates directly to a longer retention time.
The expected separation of these two compounds serves as a practical demonstration of the sensitivity of RP-HPLC to subtle changes in molecular structure. The difference in their retention times will be a direct consequence of the difference in their partitioning behavior between the stationary and mobile phases, which is governed by their respective hydrophobicities.
Conclusion
The comparison of HPLC retention times for 3'-Chloro-4'-ethoxyacetophenone and 3'-Chloro-4'-methoxyacetophenone provides a clear and instructive example of the fundamental principles of reversed-phase chromatography. The longer alkyl chain of the ethoxy group imparts greater hydrophobicity to the molecule, leading to a stronger interaction with the nonpolar stationary phase and, consequently, a longer retention time. This guide provides a robust theoretical framework and a practical experimental protocol for researchers to understand and predict the chromatographic behavior of closely related analogs. By appreciating the causal link between molecular structure and retention time, scientists can more effectively develop and optimize HPLC methods for the analysis of a wide range of chemical entities.
References
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Chemdad. 3-CHLORO-4-METHOXYACETOPHENONE. [Link]
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Gelest, Inc. Hydrophobicity, Hydrophilicity. [Link]
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Asghar, J. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]
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Durrant Lab. logP - MolModa Documentation. [Link]
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ResearchGate. Predicted logP and logD values for chlorophenoxy/chlorophenylthioacetic acids (O,S-pairs) (ACD/Labs Percepta). [Link]
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Journal of Chromatography A. (2024). On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. [Link]
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Organic Chemistry Portal. cLogP Calculation - Osiris Property Explorer. [Link]
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Reddit. (2018). Why is a methoxygroup a better leaving group than an ethoxygroup? [Link]
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ResearchGate. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. [Link]
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Molecules. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]
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Cheméo. 3-Chloro-4-fluoroacetophenone. [Link]
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Martí, M. (2013). Mechanisms of retention in HPLC Part 7. [Link]
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CK-12 Foundation. (2026). Physical and Chemical Properties of Ethers. [Link]
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Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. [Link]
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Molecules. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]
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Molecules. (2024). Features and Advantages of the Recurrent Approximation of Retention Times in Reversed-Phase High-Performance Liquid Chromatography. [Link]
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A Comparative Guide to Elemental Analysis Standards for 1-(3-Chloro-4-ethoxyphenyl)ethanone (C10H11ClO2)
This guide provides a comprehensive comparison of analytical standards and methodologies for the elemental analysis of 1-(3-Chloro-4-ethoxyphenyl)ethanone, a halogenated organic compound relevant in pharmaceutical research and fine chemical synthesis. We will delve into the established techniques for determining not only the core elemental composition (Carbon, Hydrogen) but also the critical halogen content (Chlorine) and trace elemental impurities, providing researchers and drug development professionals with the data and protocols necessary for accurate material characterization, purity assessment, and regulatory compliance.
Introduction to Elemental Analysis in Pharmaceutical Development
1-(3-Chloro-4-ethoxyphenyl)ethanone (CAS: 37612-59-2, Molecular Formula: C10H11ClO2) is an organic compound whose purity and exact composition are critical for its use as a building block in the synthesis of active pharmaceutical ingredients (APIs). Elemental analysis serves as a fundamental quality control measure, confirming the empirical formula of a synthesized compound and quantifying impurities. For APIs and their intermediates, controlling elemental composition is not just a matter of purity but of safety and regulatory adherence.[1][2] Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established stringent guidelines, such as USP Chapters <232> and <233>, which set limits for the presence of elemental impurities in drug products.[1][3]
This guide will compare the primary methods used to verify the stoichiometric composition of 1-(3-Chloro-4-ethoxyphenyl)ethanone and to detect and quantify any inorganic contaminants.
Theoretical Elemental Composition
The first step in any elemental analysis is to calculate the theoretical composition based on the molecular formula, C10H11ClO2 (Molecular Weight: 202.64 g/mol ). This theoretical baseline is the standard against which all experimental results are compared.
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass Contribution | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 59.27% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.47% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.49% |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.79% |
Core Compositional Analysis: Carbon & Hydrogen
The determination of carbon and hydrogen content is foundational for verifying the organic backbone of the molecule.
Technique of Choice: Combustion Analysis (CHN Analysis)
Combustion analysis is the gold-standard, a rapid, accurate, and inexpensive method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[4] For 1-(3-Chloro-4-ethoxyphenyl)ethanone, a CHN analyzer would be used to determine the C and H percentages.
Causality Behind the Choice: The technique works by combusting a small, precisely weighed amount of the sample in a high-oxygen environment. This process quantitatively converts all carbon into carbon dioxide (CO2) and all hydrogen into water (H2O). These combustion products are then separated and measured by a thermal conductivity detector. The instrument's design includes specialized scrubbers and reagents to handle compounds containing halogens and sulfur, ensuring that these elements do not interfere with the detection of C and H.[5]
Halogen-Specific Analysis: Chlorine Determination
Accurate quantification of chlorine is essential to confirm the identity and purity of 1-(3-Chloro-4-ethoxyphenyl)ethanone. Several methods are available, primarily involving combustion to convert the organically bound chlorine into a water-soluble halide, which can then be quantified.
Method 1: Oxygen Flask Combustion (Schöniger Flask) with Potentiometric Titration
This is a classic and robust method for determining halogens in organic compounds, standardized by procedures such as ASTM E442.[6]
-
Principle: The sample is burned in a sealed, heavy-walled flask filled with pure oxygen.[6] The combustion converts the organic chlorine into hydrogen chloride (HCl), which is then absorbed into an alkaline solution (e.g., potassium hydroxide) within the flask, forming chloride ions (Cl-).[7]
-
Quantification: The resulting chloride solution is then titrated potentiometrically with a standardized silver nitrate (AgNO3) solution. The endpoint, where all chloride ions have reacted to form silver chloride (AgCl) precipitate, is detected by a sharp change in potential, measured by a silver electrode system.[7]
Expert Insight: This method is highly reliable and serves as an excellent assay procedure for known halogenated compounds.[6] Its primary advantage is its accuracy, stemming from the direct titration of the analyte. However, it is a manual, time-consuming process.
Method 2: Combustion with Ion Chromatography (IC)
A more modern and automated approach couples the combustion step with ion chromatography for quantification.
-
Principle: Similar to the oxygen flask method, the sample is combusted to convert organic chlorine to chloride ions. The combustion gases are then passed through an absorbing solution.
-
Quantification: A small volume of this solution is injected into an ion chromatograph. The IC separates the chloride ions from other potential anions in the sample before they are detected and quantified by a conductivity detector.[4]
Expert Insight: IC offers superior specificity and is particularly valuable when multiple ionic species are present or when interfering elements preclude accurate titration.[4][8] It provides a significant advantage in throughput and is less susceptible to human error compared to manual titration.
Workflow for Chlorine Analysis via Oxygen Flask Combustion
Caption: Workflow for Chlorine Determination by Oxygen Flask Combustion.
Trace Elemental Impurities Analysis
For pharmaceutical applications, it is mandatory to quantify trace levels of potentially toxic elemental impurities that may originate from catalysts, reagents, or manufacturing equipment.[1] The methods of choice here are based on inductively coupled plasma (ICP).
Method 1: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is the preferred technique for elemental impurity testing under USP <233> due to its exceptional sensitivity and ability to measure up to 70 elements simultaneously.[1][9]
-
Principle: The sample is first digested or dissolved. For an organic compound like 1-(3-Chloro-4-ethoxyphenyl)ethanone, dissolution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) is a common and efficient sample preparation method.[3] The liquid sample is then nebulized into an argon plasma, which ionizes the atoms of the elements present. A mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for detection at parts-per-trillion (ppt) levels.[10]
-
Trustworthiness: Method validation for submission to regulatory agencies like the FDA is a standard practice.[1] The use of certified reference materials and spike recovery studies ensures the accuracy and precision of the results.
Method 2: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is another powerful, multi-element technique, though it is generally less sensitive than ICP-MS.[10]
-
Principle: Similar to ICP-MS, the sample is introduced into a high-temperature plasma. However, instead of detecting ions with a mass spectrometer, ICP-OES measures the characteristic wavelengths of light (photons) emitted by the excited atoms as they return to a lower energy state.[10]
-
Application: While ICP-MS is superior for ultra-trace detection, ICP-OES is highly effective and often more cost-efficient for quantifying elements at the parts-per-million (ppm) level, making it suitable for analyzing less toxic elements with higher concentration limits.[11]
Workflow for Trace Impurity Analysis via ICP-MS
Caption: General Workflow for USP <233> Elemental Impurity Analysis.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on the specific goal, required sensitivity, and available resources.
| Technique | Primary Use | Principle | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| CHN Combustion Analysis | C & H Assay | Combustion & Thermal Conductivity Detection | % level | High | Fast, accurate, inexpensive for core elements.[4] | Limited to C, H, N, S; not for trace analysis. |
| Oxygen Flask & Titration | Chlorine Assay | Combustion & Potentiometric Titration | % level | Low | High accuracy, established standard method (ASTM E442).[6][7] | Manual, time-consuming, potential for interference. |
| Combustion & Ion Chromatography | Chlorine Assay | Combustion & Conductivity Detection | ppm to % | Medium | High specificity, automated, good for complex matrices.[4] | Higher initial equipment cost than titration. |
| ICP-OES | Trace Impurities | Plasma & Optical Emission | ppm | High | Robust, multi-element capability, cost-effective for moderate concentrations.[10][11] | Lower sensitivity than ICP-MS, not suitable for all regulated elements.[10] |
| ICP-MS | Trace Impurities | Plasma & Mass Spectrometry | ppb to ppt | High | Highest sensitivity, multi-element, required for USP <232>/<233> compliance.[1][10] | Higher equipment and operational cost, complex sample matrices can cause interference.[9][11] |
Role of Certified Reference Materials (CRMs)
The trustworthiness of any analytical data hinges on proper calibration and validation, which is achieved through the use of Certified Reference Materials (CRMs). CRMs are produced by accredited organizations like NIST, Supelco®, and Agilent under stringent ISO 17034 and ISO/IEC 17025 standards.[12]
-
For C, H, & Cl Assay: Analysts use highly pure, well-characterized organic compounds with certified elemental compositions (e.g., sulfanilamide for CHN, or a certified chlorinated organic compound) to calibrate the instrument and validate the method's accuracy.
-
For Trace Impurities: Commercially available, multi-element standard solutions traceable to NIST are used to create calibration curves for ICP-MS and ICP-OES analysis.[3] These standards ensure that the reported concentrations are accurate and traceable to an international standard.
Experimental Protocols
Protocol: Chlorine Determination by Oxygen Flask Combustion (ASTM E442)
-
Preparation: Add 10 mL of deionized water and 2.0 mL of 2 N potassium hydroxide (KOH) solution to a 500-mL heavy-walled combustion flask.[6]
-
Sample Weighing: Accurately weigh 50-100 mg of 1-(3-Chloro-4-ethoxyphenyl)ethanone onto a piece of low-halogen filter paper. Fold the paper securely around the sample.[6]
-
Combustion: Flush the flask with pure oxygen for at least one minute.[6] Quickly light the filter paper fuse and immediately plunge the sample holder into the flask, sealing it tightly. Avert face during combustion.
-
Absorption: Once combustion is complete, allow the flask to cool. Shake the sealed flask vigorously for several minutes to ensure all combustion products are absorbed into the KOH solution.
-
Titration: Quantitatively transfer the contents of the flask to a beaker. Acidify the solution with nitric acid. Titrate potentiometrically with a standardized 0.01 N silver nitrate solution using a silver indicating electrode.
-
Calculation: Calculate the percentage of chlorine based on the volume of titrant used, its normality, and the initial sample weight.
Protocol: Trace Impurity Analysis by ICP-MS (adapted from USP <233>)
-
Sample Preparation: Accurately weigh 100 mg of the 1-(3-Chloro-4-ethoxyphenyl)ethanone sample into a 50 mL centrifuge tube.[3] Add 5 mL of DMSO and sonicate for 15 minutes to dissolve.[3] Dilute to a final volume of 50 mL with DMSO.
-
Standard Preparation: Prepare a series of calibration standards by diluting a certified multi-element stock standard in DMSO. The concentration range should bracket the limits specified in USP <232>.
-
Instrument Setup: Optimize the ICP-MS according to the manufacturer's guidelines. Use instrument conditions suitable for handling organic solvents.[3]
-
Analysis: Aspirate the blank, calibration standards, and the prepared sample solution into the ICP-MS. For each element of interest, record the intensity of the signal at its specific mass-to-charge ratio.
-
Data Processing: Generate a linear calibration curve for each element by plotting signal intensity versus concentration. Use this curve to determine the concentration of each elemental impurity in the sample solution.
-
Reporting: Report the final concentration of each impurity in µg/g of the original solid sample, ensuring the results are below the specified regulatory limits.
References
-
Robertson Microlit. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Retrieved from [Link]
-
EAG Laboratories. (2022, August 11). Using ICP-MS to Measure Elemental Compositions in Drug Products. Retrieved from [Link]
-
ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (n.d.). The Determination of Chlorine and Ionic Chloride in Organic Compounds. Retrieved from [Link]
-
TopSCHOLAR, Western Kentucky University. (1996, December 1). A Study of the Behavior of Chlorine and Organic Compounds During Combustion in an AFBC System. Retrieved from [Link]
-
Agilent Technologies, Inc. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
-
SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 1-(3-Chloro-4-ethoxyphenyl)ethanone | C10H11 Cl O2. Retrieved from [Link]
-
PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Retrieved from [Link]
Sources
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- 2. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
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- 4. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
- 5. pepolska.pl [pepolska.pl]
- 6. img.antpedia.com [img.antpedia.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. "A Study of the Behavior of Chlorine and Organic Compounds During Combu" by Jenny Heidbrink [digitalcommons.wku.edu]
- 9. alfachemic.com [alfachemic.com]
- 10. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 11. scispace.com [scispace.com]
- 12. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal Procedures for 1-(3-Chloro-4-ethoxyphenyl)ethanone
Introduction & Chemical Identity
This guide provides a validated protocol for the disposal of 1-(3-Chloro-4-ethoxyphenyl)ethanone (CAS: 37612-59-2).[1] As a halogenated aromatic ketone, this compound requires specific waste stream segregation to prevent cross-contamination of non-halogenated waste, which can lead to significant regulatory fines and safety hazards during incineration.[2]
Chemical Profile:
| Property | Detail |
|---|---|
| Chemical Name | 1-(3-Chloro-4-ethoxyphenyl)ethanone |
| CAS Number | 37612-59-2 |
| Synonyms | 3'-Chloro-4'-ethoxyacetophenone |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in organic solvents (Methanol, DCM); insoluble in water.[1][3] |
Hazard Identification & Risk Assessment
Before disposal, the user must acknowledge the GHS classifications.[2] While specific data for the ethoxy-analog is often inferred from the methoxy-analog (CAS 37612-52-5), the following hazards are standard for this class of compounds.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1][4][5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[6][7] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[8] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][6] |
Operational Insight: The presence of the chlorine atom on the aromatic ring increases the stability of the compound, necessitating high-temperature incineration for complete destruction.[2][1] Improper disposal (e.g., drain disposal) is strictly prohibited due to potential aquatic toxicity and persistence.[2]
Personal Protective Equipment (PPE) Matrix
Select PPE based on the quantity handled. The following is the minimum requirement for disposal operations.
-
Respiratory: N95 particulate respirator (for solid spills) or half-mask respirator with organic vapor/acid gas cartridges if heating or dissolving.[1]
-
Dermal: Nitrile gloves (Minimum thickness: 0.11 mm; Break-through time > 480 min).[1] Double-gloving recommended for liquid solutions.[1]
-
Ocular: Chemical safety goggles (ANSI Z87.1 compliant). Face shield required if pouring large volumes of solution.
Spill Response Protocol (Solid State)
In the event of a spill, immediate containment is critical to prevent spread.[2] Do not create dust.[5][6][9]
Figure 1: Workflow for managing solid spills of halogenated aromatic ketones.
Disposal Procedures
Waste Segregation (Critical)
Do NOT mix with non-halogenated solvents. Commercial incinerators charge significantly higher rates for halogenated waste because the chlorine atoms form acidic gases (HCl) upon combustion, requiring scrubbers.[2] Mixing this compound with non-halogenated waste (e.g., Acetone, Ethanol) converts the entire container into "Halogenated Waste," increasing disposal costs and complexity.[2]
Laboratory Scale Disposal (Solid Waste)
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]
-
Labeling: Affix a hazardous waste tag.
-
Storage: Keep container closed when not in use. Store in a cool, dry area away from oxidizers.[2][9]
Laboratory Scale Disposal (Liquid/Solution Waste)
If the compound is dissolved in a solvent (e.g., Dichloromethane or Ethyl Acetate):
-
Segregation: Pour into the Halogenated Solvent waste stream container (typically a red safety can or carboy).
-
Compatibility: Ensure the solvent carrier is compatible with the waste container material (HDPE or Steel).
-
Documentation: Log the approximate concentration and volume on the waste manifest.
RCRA Waste Classification (USA)
Under the US EPA Resource Conservation and Recovery Act (RCRA):
-
This specific chemical is not a P-listed or U-listed waste by name.[1]
-
Characteristic Waste: If dissolved in an ignitable solvent (Flash point < 60°C), it carries the D001 code.[11][12]
-
Halogenated Solvents: If mixed with spent halogenated solvents (e.g., DCM), it may fall under F-listed codes (F001/F002).[2][1]
-
Default: Classify as "Non-RCRA Regulated Hazardous Waste" (unless characteristic) but treat as Halogenated Organic for incineration purposes.
Figure 2: Decision tree for selecting the correct waste stream. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute dictates the disposal path.[2][1]
References
-
BuyersGuideChem. (n.d.). 1-(3-Chloro-4-ethoxyphenyl)ethanone Chemical Properties and Suppliers. Retrieved February 27, 2026, from [Link][2]
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 27, 2026, from [Link]
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- 2. Waste Code [rcrainfo.epa.gov]
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- 4. 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one | C10H11ClO2 | CID 2776723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. keyorganics.net [keyorganics.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 3′-氯-4′-甲氧基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 10. echemi.com [echemi.com]
- 11. my.alfred.edu [my.alfred.edu]
- 12. epa.gov [epa.gov]
Standard Operating Procedure: Safe Handling and PPE Protocols for 1-(3-Chloro-4-ethoxyphenyl)ethanone
As drug development professionals and research scientists, ensuring laboratory safety requires more than merely following regulatory checklists; it demands a deep, mechanistic understanding of the chemicals we handle. 1-(3-Chloro-4-ethoxyphenyl)ethanone (CAS: 37612-59-2) is a halogenated aromatic ketone frequently utilized as a critical building block in organic synthesis[1]. However, its specific structural properties also classify it as a potent irritant[2].
This guide provides a self-validating, step-by-step operational protocol for handling, spill management, and disposal. By understanding the causality behind these safety measures, your laboratory can operate with maximum safety, compliance, and efficiency.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first establish the physicochemical properties and biological interactions of the compound.
Table 1: Quantitative Data and Chemical Properties
| Property | Value / Description |
| Chemical Name | 1-(3-Chloro-4-ethoxyphenyl)ethanone |
| CAS Number | 37612-59-2 |
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 198.65 g/mol |
| Hazard Classification | Irritant (Skin, Eye, Respiratory) |
| Physical State | Solid / Crystalline Powder |
Mechanistic Causality of Irritation: The primary hazard of 1-(3-Chloro-4-ethoxyphenyl)ethanone stems from its electrophilic nature. Halogenated acetophenones act directly on the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels, which are heavily expressed on sensory neurons (nociceptors)[3]. The electrophilic carbon in the compound covalently modifies reactive cysteine residues within the TRPA1 channel[4]. This structural modification triggers a massive influx of calcium ions (Ca2+), depolarizing the neuron and resulting in acute pain, severe lachrymation (tearing), and respiratory inflammation[4].
Diagram 1: Mechanistic pathway of TRPA1 ion channel activation by electrophilic irritants.
Personal Protective Equipment (PPE) Matrix
Because 1-(3-Chloro-4-ethoxyphenyl)ethanone directly targets sensory receptors, your PPE must create an absolute, fail-safe barrier against dermal contact and inhalation[5].
-
Hand Protection: Double-gloving with Nitrile gloves (minimum 0.11 mm thickness).
-
Causality: Nitrile provides excellent resistance to solid organic compounds and prevents the transfer of the electrophile to the skin. Change gloves immediately if contamination is suspected.
-
-
Eye/Face Protection: Tight-fitting chemical safety goggles (EN 166 or ANSI Z87.1 compliant).
-
Causality: Due to the potent lachrymatory potential of TRPA1 agonists, standard safety glasses are insufficient. Vapors or airborne dust must be physically blocked from reaching the corneal epithelium[3].
-
-
Respiratory Protection: When handling outside a fume hood or during spill recovery, use a half-mask respirator with an organic vapor/particulate cartridge (e.g., ABEK-P3) .
-
Causality: Prevents the inhalation of aerosolized particulates that can trigger severe tracheobronchial irritation and coughing[5].
-
-
Body Protection: A fully buttoned, flame-resistant laboratory coat and closed-toe shoes.
Step-by-Step Operational Workflow
Every laboratory protocol must function as a self-validating system. Follow these sequential steps to ensure total containment during routine handling.
Step 1: Pre-Operation Verification
-
Ensure the chemical fume hood is fully operational with a minimum face velocity of 100 feet per minute (fpm).
-
Clear the workspace of any incompatible materials, particularly strong oxidizing agents[5].
Step 2: Dispensing and Weighing
-
Don all required PPE before opening the primary chemical container.
-
Perform all weighing strictly inside the fume hood. Use an anti-static weighing boat to prevent the crystalline powder from aerosolizing due to static charge.
-
If transferring the compound to a secondary container, seal it tightly before removing it from the ventilated hood.
Step 3: Post-Operation Decontamination
-
Wipe down the analytical balance and fume hood surface with a solvent appropriate for organic residues (e.g., isopropanol), followed by a standard soap and water wash.
-
Dispose of the outer layer of gloves in a designated hazardous waste bin before exiting the workspace.
Diagram 2: Step-by-step operational workflow for the safe handling of halogenated ketones.
Emergency Response & Spill Management
In the event of a spill, immediate containment is required to prevent widespread sensory irritation across the laboratory facility[5].
Spill Protocol:
-
Assess & Evacuate: If the spill is large or occurs outside a ventilated area, immediately evacuate personnel from the immediate vicinity[5].
-
Ventilate: Maximize room ventilation. Do not attempt cleanup without donning a respirator.
-
Contain: Cover the spilled solid with an inert, damp absorbent material (e.g., wet sand or vermiculite) to prevent dust generation[5]. Never sweep the dry powder.
-
Collect: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container.
-
Decontaminate: Wash the spill area thoroughly with soap and water.
Diagram 3: Logical pathway for laboratory spill response and hazardous waste containment.
Disposal Plan
Improper disposal of halogenated organics can lead to severe environmental toxicity and regulatory penalties.
-
Segregation: Do not mix 1-(3-Chloro-4-ethoxyphenyl)ethanone waste with non-halogenated solvents or aqueous waste streams.
-
Packaging: Store all contaminated consumables (gloves, weighing boats, wipes) and chemical residues in a clearly labeled, sealed, high-density polyethylene (HDPE) container.
-
Destruction: Route the waste to a licensed environmental management company for high-temperature incineration[5]. Ensure the incineration facility utilizes a scrubber system to neutralize the generated hydrogen chloride (HCl) gas safely.
References
-
1-(3-Chloro-4-ethoxyphenyl)ethanone | C10H11 Cl O2 Source: BuyersGuideChem URL:[Link]
-
(2-Chloroethoxy)benzene MSDS Source: Chemsrc URL:[Link]
-
Phenacyl chloride Source: Wikipedia URL:[Link]
-
Deciphering Subtype-Selective Modulations in TRPA1 Biosensor Channels Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. 1-(3-Chloro-4-ethoxyphenyl)ethanone [sigmaaldrich.com]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. Phenacyl chloride - Wikipedia [en.wikipedia.org]
- 4. Deciphering Subtype-Selective Modulations in TRPA1 Biosensor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2-Chloroethoxy)benzene | CAS#:614-72-2 | Chemsrc [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
